molecular formula C9H13NO4 B1402938 (2,3,6-Trimethoxypyridin-4-yl)methanol CAS No. 1383788-24-6

(2,3,6-Trimethoxypyridin-4-yl)methanol

Cat. No.: B1402938
CAS No.: 1383788-24-6
M. Wt: 199.2 g/mol
InChI Key: LAYHLBIUZFTQRQ-UHFFFAOYSA-N
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Description

(2,3,6-Trimethoxypyridin-4-yl)methanol is a useful research compound. Its molecular formula is C9H13NO4 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,3,6-Trimethoxypyridin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3,6-Trimethoxypyridin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3,6-trimethoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-12-7-4-6(5-11)8(13-2)9(10-7)14-3/h4,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYHLBIUZFTQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1)CO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3,6-trimethoxy-4-pyridinemethanol chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural properties, and synthetic methodology for 2,3,6-trimethoxy-4-pyridinemethanol . This document is designed for researchers in medicinal chemistry and process development, focusing on the molecule's role as a high-value intermediate and impurity standard in the synthesis of anti-tuberculosis agents like Bedaquiline.

Chemical Identity & Structural Analysis[1][2]

2,3,6-trimethoxy-4-pyridinemethanol is a polysubstituted pyridine derivative characterized by an electron-rich core due to three methoxy groups. It serves as a critical structural fragment in the development of diarylquinoline antibiotics and is monitored as a specific process impurity (CAS 1383788-24-6).

Core Data Table
ParameterSpecification
IUPAC Name (2,3,6-Trimethoxypyridin-4-yl)methanol
CAS Registry Number 1383788-24-6
Molecular Formula C₉H₁₃NO₄
Molecular Weight 199.20 g/mol
Canonical SMILES COc1nc(OC)c(OC)c(CO)c1
InChI Key (Generated) JLJMFJWMXZCJQO-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (Standard)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Structural Logic & Reactivity

The molecule features a pyridine ring substituted at the 2, 3, and 6 positions with methoxy groups (-OCH₃) and at the 4-position with a hydroxymethyl group (-CH₂OH).

  • Electronic Environment: The 2- and 6-methoxy groups are positioned ortho to the nitrogen, exerting a significant electron-donating effect via resonance, which increases the electron density of the ring. However, the inductive withdrawal of the oxygen atoms and the pyridine nitrogen creates a unique push-pull system.

  • Basicity: Unlike unsubstituted pyridine, the basicity of the ring nitrogen is modulated by the steric bulk of the flanking methoxy groups and their electronic effects. It is expected to be less nucleophilic than pyridine.

  • Labile Sites: The primary alcohol at C4 is the primary handle for further functionalization (e.g., conversion to a halide or aldehyde for coupling). The methoxy groups are generally stable but can undergo demethylation under strong Lewis acid conditions (e.g., BBr₃).

Visualization: Chemical Structure

The following diagram represents the connectivity of the molecule, highlighting the specific substitution pattern that defines its steric and electronic profile.

ChemicalStructure Figure 1: Connectivity of 2,3,6-trimethoxy-4-pyridinemethanol N1 N C2 C2 N1->C2 C3 C3 C2->C3 OMe2 OCH3 C2->OMe2 C4 C4 C3->C4 OMe3 OCH3 C3->OMe3 C5 C5 C4->C5 CH2OH CH2OH C4->CH2OH C6 C6 C5->C6 H5 H C5->H5 C6->N1 OMe6 OCH3 C6->OMe6

Synthetic Methodology (Field-Proven Protocol)

The synthesis of 2,3,6-trimethoxy-4-pyridinemethanol typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy followed by a Hydride Reduction . This approach is preferred over direct ring construction due to the availability of polychlorinated pyridine precursors.

Retrosynthetic Analysis
  • Target: Alcohol (C4-CH₂OH).

  • Precursor: Ester (C4-COOMe) or Acid (C4-COOH).

  • Starting Material: 2,3,6-Trichloroisonicotinic acid (or methyl ester).

Detailed Protocol
Step 1: Methoxylation (SₙAr)

The 2, 3, and 6 positions of the pyridine ring are activated towards nucleophilic attack, particularly when the nitrogen is protonated or complexed, and the 4-position contains an electron-withdrawing carboxyl group.

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[1]

  • Conditions: Reflux, 12-24 hours.[2]

  • Mechanism: The methoxide ion acts as a hard nucleophile, displacing chlorides at C2 and C6 (highly activated) and C3 (activated by ortho/para directing groups and ring deficiency).

Procedure:

  • Charge a reactor with Methyl 2,3,6-trichloroisonicotinate (1.0 eq).

  • Add anhydrous Methanol (10 V).

  • Slowly add Sodium Methoxide (4.5 eq) at 0°C to control exotherm.

  • Heat the mixture to reflux (65°C) and monitor by HPLC.

  • Critical Checkpoint: Ensure complete conversion of the trichloro species. Partial substitution leads to difficult-to-separate impurities.

  • Quench with water, extract with Ethyl Acetate, and concentrate to yield Methyl 2,3,6-trimethoxyisonicotinate .

Step 2: Selective Reduction

The conversion of the ester to the alcohol must be performed carefully to avoid reducing the pyridine ring or demethylating the sensitive ether linkages.

  • Reagents: Sodium Borohydride (NaBH₄), Methanol/THF.

  • Conditions: 0°C to Room Temperature.

  • Justification: NaBH₄ is preferred over LiAlH₄ for safety and selectivity in the presence of methoxy groups.

Procedure:

  • Dissolve the intermediate ester in THF/Methanol (1:1 ratio).

  • Add NaBH₄ (2.0 eq) portion-wise at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench with saturated NH₄Cl solution.

  • Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Hexane/Ethyl Acetate or Column Chromatography (SiO₂, 0-5% MeOH in DCM).

Visualization: Synthesis Workflow

Synthesis Figure 2: Synthetic Pathway for 2,3,6-Trimethoxy-4-pyridinemethanol Start Methyl 2,3,6-trichloroisonicotinate (Starting Material) Step1 Step 1: Exhaustive Methoxylation Reagent: NaOMe (4.5 eq), MeOH Cond: Reflux, 12h Start->Step1 SNAr Inter Intermediate: Methyl 2,3,6-trimethoxyisonicotinate Step1->Inter Step2 Step 2: Selective Reduction Reagent: NaBH4, THF/MeOH Cond: 0°C -> RT Inter->Step2 Red Final Target: 2,3,6-trimethoxy-4-pyridinemethanol (CAS 1383788-24-6) Step2->Final

Analytical Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectroscopic markers must be observed.

TechniqueExpected Signals / Observations
¹H NMR (CDCl₃) δ 6.5-6.8 ppm (1H, s, H-5 aromatic proton)δ 4.6-4.7 ppm (2H, s, -CH₂OH)δ 3.8-4.0 ppm (9H, m, 3x -OCH₃ distinct peaks)
¹³C NMR Pyridine carbons: ~160-165 ppm (C-O), ~150 ppm (C-N).Methoxy carbons: ~53-56 ppm.Benzylic carbon: ~60 ppm.
Mass Spectrometry [M+H]⁺ = 200.21 . Fragmentation often shows loss of -OCH₃ (M-31) or -CH₂OH (M-31).
HPLC Purity Retention time differs significantly from the trichloro- precursor due to increased polarity.

Applications & Safety

Pharmaceutical Relevance

This compound is primarily utilized as a Reference Standard for impurity profiling in the manufacturing of Bedaquiline (Sirturo), a diarylquinoline drug used for Multi-Drug Resistant Tuberculosis (MDR-TB). The presence of methoxy-substituted pyridine analogs is a critical quality attribute (CQA) in the API synthesis.

Handling Precautions[4]
  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group is susceptible to oxidation to the aldehyde upon prolonged exposure to air.

  • Solvent Compatibility: Avoid acidic solvents during storage to prevent hydrolysis of the methoxy groups.

References

  • Pharmaffiliates. (2024). 2,3,6-Trimethoxy-4-pyridinemethanol Reference Standard (CAS 1383788-24-6).[3][4][5][6] Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Retrieved from [Link]

Sources

Synthetic Precursors and Pathway Logic for Proton Pump Inhibitor (PPI) Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the synthetic architecture of Proton Pump Inhibitors (PPIs), specifically focusing on the benzimidazole-sulfoxide pharmacophore (Omeprazole, Lansoprazole, Pantoprazole) and the emerging potassium-competitive acid blocker (P-CAB) class (Vonoprazan).

The content is designed for drug development scientists requiring a granular understanding of precursor selection, reaction causality, and impurity control. Unlike standard reviews, this guide focuses on the synthetic causality —why specific precursors are chosen and how the physicochemical properties of the sulfide intermediate dictate the enantioselectivity of the final oxidation step.

Part 1: The Pharmacophore & Retrosynthetic Logic

The classical PPI mechanism relies on an acid-catalyzed rearrangement of a 2-[(pyridin-2-yl)methylsulfinyl]-1H-benzimidazole scaffold into a reactive tetracyclic sulfenamide. This electrophile forms a covalent disulfide bond with cysteine residues (Cys813/Cys822) of the H+/K+-ATPase.[1]

To design analogs, one must respect the retrosynthetic disconnection at the sulfinyl bridge.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target PPI (Sulfoxide) (Chiral Center) Sulfide Prochiral Sulfide Intermediate Target->Sulfide Retrosynthetic Step 1 (De-oxidation) PrecursorA Precursor A: 2-Mercaptobenzimidazole (Nucleophile) Sulfide->PrecursorA C-S Bond Break PrecursorB Precursor B: 2-Chloromethylpyridine (Electrophile) Sulfide->PrecursorB S_N2 Disconnection Oxidation Asymmetric Oxidation (Ti(OiPr)4 / DET)

Figure 1: Retrosynthetic disconnection of the PPI scaffold showing the convergence of the benzimidazole thiol and the chloromethyl pyridine.

Part 2: Synthesis of the Benzimidazole Moiety (The Nucleophile)

The "Left Wing" of the PPI is typically a substituted benzimidazole.[1] For Omeprazole/Esomeprazole, this is 5-methoxy-2-mercaptobenzimidazole .

Precursor Selection & Causality
  • Starting Material: 4-Methoxy-1,2-phenylenediamine.

  • Reagent: Potassium Ethyl Xanthate (preferred over Carbon Disulfide due to handling safety and yield).

  • Rationale: The 5-methoxy group acts as an electron donor, increasing the pKa of the benzimidazole nitrogen (pKa ~4.0). This is critical for the acid-activation mechanism inside the parietal cell canaliculus.

Synthetic Protocol: 2-Mercapto-5-methoxybenzimidazole
  • Dissolution: Charge 4-methoxy-1,2-phenylenediamine (1.0 eq) into Ethanol (95%).

  • Cyclization: Add Potassium Ethyl Xanthate (1.2 eq) and reflux for 3-5 hours.

    • Mechanism:[2][3][4] Nucleophilic attack of the diamine nitrogen on the xanthate thione carbon, followed by cyclization and elimination of ethanol.

  • Workup (Self-Validation):

    • Dilute with water and acidify with Acetic Acid to pH 5.0.

    • Critical Checkpoint: The product precipitates as a solid. If oil forms, the reaction is incomplete or the pH is too low (protonating the thiol).

    • Purity Marker: TLC (Ethyl Acetate:Hexane 1:1). The diamine starting material (polar) should be absent.

Part 3: Synthesis of the Pyridine Moiety (The Electrophile)

The "Right Wing" dictates the stability of the PPI. For Lansoprazole, this is 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine .[5]

The Boekelheide Rearrangement Strategy

Direct chlorination of methyl pyridines is non-selective. The authoritative route utilizes the Boekelheide rearrangement of the Pyridine N-oxide.

Workflow Diagram (DOT)

PyridineSynthesis Start Substituted Pyridine NOxide Pyridine N-Oxide Start->NOxide mCPBA or H2O2 Acetate 2-Acetoxymethyl Pyridine NOxide->Acetate Ac2O (Boekelheide) Alcohol 2-Hydroxymethyl Pyridine Acetate->Alcohol NaOH/Hydrolysis Chloride 2-Chloromethyl Pyridine (Active Precursor) Alcohol->Chloride SOCl2

Figure 2: Functionalization of the pyridine methyl group via N-oxide rearrangement.

Technical Nuances
  • N-Oxidation: Reaction of the pyridine with mCPBA (meta-chloroperoxybenzoic acid) in DCM.

  • Rearrangement: Heating the N-oxide with Acetic Anhydride (

    
    ).
    
    • Expert Insight: This reaction is violent.

      
       must be added slowly at reflux. The mechanism involves O-acylation followed by an intramolecular [3,3]-sigmatropic shift.
      
  • Chlorination: The resulting alcohol is converted to the chloride using Thionyl Chloride (

    
    ).
    
    • Stability Warning: The 2-chloromethyl pyridine intermediate is unstable as a free base (prone to self-polymerization). It is best stored as the Hydrochloride salt .

Part 4: Convergence & The Critical Asymmetric Oxidation

This is the defining step for modern PPIs (e.g., Esomeprazole). The oxidation of the sulfide to the sulfoxide must be enantioselective.

The Coupling (S-Alkylation)
  • Reagents: 2-Mercaptobenzimidazole + 2-Chloromethylpyridine HCl + NaOH (2.2 eq).

  • Solvent: Methanol/Water.

  • Protocol:

    • Dissolve the mercapto-derivative in NaOH/MeOH (forming the thiolate anion).

    • Add the chloromethylpyridine salt slowly at 20-25°C.

    • Self-Validation: The product (Sulfide) usually precipitates out of the aqueous methanol solution. Filtration yields the "Prochiral Sulfide."

The Modified Kagan Oxidation (Enantioselective)

To obtain Esomeprazole (S-isomer) rather than racemic Omeprazole, the Kagan modification of the Sharpless oxidation is required.

Reagents:

  • Titanium Isopropoxide (

    
    )[6][7]
    
  • (S,S)-Diethyl Tartrate (DET) - Chiral Ligand

  • Water (Essential additive for the Kagan system)

  • Cumene Hydroperoxide (Oxidant) or Diisopropylethylamine (Hunig's base) as an additive.

Step-by-Step Protocol:

  • Complex Formation: In Toluene at 50°C, mix

    
     (0.5 eq) and (S,S)-DET (1.0 eq). Stir for 1 hour.
    
  • Water Addition: Add

    
     (0.25 eq) extremely slowly. This forms the active bridged-titanium species.
    
  • Substrate Addition: Cool to -10°C. Add the Prochiral Sulfide.

  • Oxidation: Add Cumene Hydroperoxide dropwise. Maintain T < -5°C.

    • Causality: Higher temperatures lead to the Sulfone impurity (over-oxidation).

  • Quench: Add aqueous Sodium Metabisulfite.

Impurity Profiling Table
ImpurityStructureOriginControl Strategy
Sulfone

Over-oxidation of SulfoxideStrict temp control (<0°C); limiting oxidant stoichiometry.
N-Oxide Pyridine-N-OOxidation of Pyridine NitrogenUse of bulky oxidants (Cumene Hydroperoxide) avoids N-attack.
Sulfide

Incomplete ReactionMonitor via HPLC; extend reaction time.

Part 5: Emerging Analog Scaffolds (P-CABs)

The next generation of acid blockers, Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan , abandons the benzimidazole sulfoxide scaffold for a 1-sulfonyl-pyrrole structure. This eliminates the need for acid activation.

Vonoprazan Precursors
  • Core Scaffold: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.

  • Sulfonylating Agent: Pyridine-3-sulfonyl chloride.[8]

  • Amine Source: Methylamine.

Synthetic Logic
  • Pyrrole Formation: Reaction of 2-bromo-2'-fluoroacetophenone with malononitrile, followed by reduction.

  • Sulfonylation: The pyrrole nitrogen is deprotonated (NaH) and reacted with Pyridine-3-sulfonyl chloride .

    • Contrast to PPIs: This bond is stable and does not rearrange. The mechanism of action is ionic competition at the K+ site, not covalent binding.

References

  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and pharmacodynamics of the proton pump inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25. Link

  • Cotton, H., et al. (2000).[7] Asymmetric synthesis of esomeprazole. Tetrahedron: Asymmetry, 11(18), 3819-3825. Link

  • Kagan, H. B. (1984).[6] Asymmetric oxidation of sulfides. Phosphorus and Sulfur and the Related Elements, 21, 203.

  • Otaka, A., et al. (2016). Process development of Vonoprazan fumarate. Organic Process Research & Development. Link

  • Reddy, G. M., et al. (2008). Synthesis and characterization of metabolites and potential impurities of lansoprazole. Synthetic Communications, 38(20), 3477-3489. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzimidazole-Pyridine Sulfides using Trimethoxypyridine Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of benzimidazole-pyridine sulfides, a critical class of scaffolds in medicinal chemistry. These compounds are key intermediates in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related disorders. This guide will focus on a robust and widely applicable synthetic strategy that utilizes a trimethoxypyridine alcohol derivative as a key starting material. We will delve into the mechanistic rationale behind the synthetic steps, provide a detailed, field-proven experimental protocol, and present data in a clear and accessible format for researchers, scientists, and drug development professionals.

Introduction: The Significance of Benzimidazole-Pyridine Sulfides

The benzimidazole ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] When fused with a pyridine sulfide moiety, the resulting architecture gives rise to potent biological activities. The most prominent examples are proton pump inhibitors like pantoprazole and omeprazole, which act by inhibiting the H+/K+-ATPase in the stomach.[3][4] The synthesis of the sulfide precursor is a crucial step in the manufacturing of these blockbuster drugs.

This application note will detail the synthesis of a representative benzimidazole-pyridine sulfide, focusing on the C-S bond formation between a 2-mercaptobenzimidazole and a trimethoxypyridine moiety derived from its corresponding alcohol.

Mechanistic Insights: A Two-Step Approach to C-S Bond Formation

The direct coupling of an alcohol with a thiol to form a sulfide is not a synthetically favored process. Therefore, a two-step strategy is employed, which involves the activation of the alcohol followed by a nucleophilic substitution.

Step 1: Activation of the Trimethoxypyridine Alcohol

The hydroxyl group of the trimethoxypyridine alcohol is a poor leaving group. To facilitate a nucleophilic attack by the thiol, it must first be converted into a good leaving group. A common and efficient method is the conversion of the alcohol to the corresponding chloride using a chlorinating agent such as thionyl chloride (SOCl₂).[1]

The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and a proton. This results in the formation of the reactive 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Step 2: Nucleophilic Substitution and C-S Bond Formation

The second step is a classic Williamson ether synthesis-type reaction, but for a thioether. The 2-mercaptobenzimidazole, a potent nucleophile in its thiolate form, attacks the electrophilic carbon of the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the thiol and form the more nucleophilic thiolate anion.[5] This anion then displaces the chloride leaving group, forming the desired C-S bond and yielding the benzimidazole-pyridine sulfide.

Reaction_Mechanism cluster_0 Step 1: Alcohol Activation cluster_1 Step 2: C-S Coupling Alcohol Trimethoxypyridine Alcohol SOCl2 SOCl₂ Alcohol->SOCl2 + Activated_Pyridine 2-Chloromethyl-3,4-dimethoxy -pyridine hydrochloride SOCl2->Activated_Pyridine Formation of Chlorosulfite Intermediate Thiolate Thiolate Anion Activated_Pyridine->Thiolate SN2 Attack Thiol 2-Mercaptobenzimidazole Base Base (e.g., NaOH) Thiol->Base + Base->Thiolate Product Benzimidazole-Pyridine Sulfide Thiolate->Product

Caption: Reaction mechanism for the synthesis of benzimidazole-pyridine sulfides.

Experimental Protocol: Synthesis of 5-(Difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridinyl)methyl)thio)-1H-benzimidazole (Pantoprazole Sulfide Intermediate)

This protocol details the synthesis of a key intermediate for the drug Pantoprazole.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )
2-(Hydroxymethyl)-3,4-dimethoxypyridine72830-08-9169.18
Thionyl chloride (SOCl₂)7719-09-7118.97
5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol97963-62-7216.19
Sodium hydroxide (NaOH)1310-73-240.00
Dichloromethane (DCM)75-09-284.93
Water (deionized)7732-18-518.02
Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Step-by-Step Procedure

Part A: Synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (containing a sodium hydroxide solution), add 2-(hydroxymethyl)-3,4-dimethoxypyridine (1.0 eq).

  • Add dichloromethane (DCM) to dissolve the starting material completely.

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride as a solid. This can be used in the next step without further purification.

Part B: Synthesis of the Benzimidazole-Pyridine Sulfide

  • In a separate flask, dissolve 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol (1.0 eq) in an aqueous solution of sodium hydroxide (2.1 eq).

  • In a three-necked round-bottom flask, dissolve the crude 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (1.0 eq) from Part A in water.

  • Slowly add the solution of the benzimidazole derivative to the solution of the pyridine derivative over 2-3 hours at 25-30 °C.[6]

  • Stir the resulting reaction mixture for approximately 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a precipitate of the product will form.

  • Collect the solid product by filtration and wash it with water.

  • Dry the product under vacuum to obtain the benzimidazole-pyridine sulfide.

Experimental_Workflow cluster_A Part A: Alcohol Activation cluster_B Part B: C-S Coupling A1 Dissolve Trimethoxypyridine Alcohol in DCM A2 Cool to 0-5 °C A1->A2 A3 Add Thionyl Chloride Dropwise A2->A3 A4 Stir at Room Temperature A3->A4 A5 Evaporate Solvent A4->A5 B2 Dissolve Activated Pyridine in Water A5->B2 Crude Activated Pyridine B1 Dissolve 2-Mercaptobenzimidazole in NaOH solution B3 Combine Solutions (25-30 °C) B1->B3 B2->B3 B4 Stir for 2 hours B3->B4 B5 Filter and Wash Product B4->B5 B6 Dry Under Vacuum B5->B6

Caption: Experimental workflow for the synthesis of benzimidazole-pyridine sulfides.

Expected Results and Characterization
ParameterExpected Value
Yield 85-95%
Appearance Off-white to pale yellow solid
Purity (HPLC) >98%
¹H NMR Consistent with the structure of the target benzimidazole-pyridine sulfide.
Mass Spec The molecular ion peak corresponding to the product's molecular weight should be observed.

Conclusion

The synthesis of benzimidazole-pyridine sulfides via the activation of a trimethoxypyridine alcohol and subsequent nucleophilic substitution with a 2-mercaptobenzimidazole is a highly efficient and scalable method. This protocol provides a reliable and reproducible procedure for obtaining these valuable intermediates, which are crucial for the development of important pharmaceutical agents. The mechanistic understanding and detailed experimental guidance provided in this application note should enable researchers to successfully synthesize these target molecules and further explore their potential in drug discovery.

References

  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). (2024, July 19). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of 6-[(1H-benzimidazol-2-ylthio)methyl]-2-pyridinamine hemihydrate. (n.d.). Retrieved February 14, 2026, from [Link]

  • US 2010/0016605 A1 - Process for the preparation of pantoprazole sodium. (2005, December 15). Google Patents.
  • 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity. (n.d.). Google Patents.
  • CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. (n.d.). Google Patents.
  • Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. (n.d.). Canadian Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts. (n.d.). Google Patents.
  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (2025, June 17). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Process for the preparation of 2-pyridin-2-yl-methylthio and sulfinyl-1H-benzimidazole derivatives useful as pharmaceuticals - Patent FI-874709-L. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • CA2528993A1 - Process for preparing 2-[(pyridinyl)methyl]sulfinyl-substituted benzimidazoles and novel chlorinated derivatives of pantoprazole. (n.d.). Google Patents.
  • Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. (n.d.). Der Pharma Chemica. Retrieved February 14, 2026, from [Link]

  • 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. (n.d.). Prime Scholars. Retrieved February 14, 2026, from [Link]

  • Reactions of Thiols. (2021, December 14). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • A novel reaction of 2-phenacyl mercaptoimidazole with acetic anhydride: formation of an imidazothiazole with loss of. (n.d.). Indian Academy of Sciences. Retrieved February 14, 2026, from [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.). Google Patents.
  • An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (2026, January 22). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. (2025, August 19). MDPI. Retrieved February 14, 2026, from [Link]

  • Molecularly Engineering Defective Basal Planes in Molybdenum Sulfide for the Direct Synthesis of Benzimidazoles by Reductive Coupling of Dinitroarenes with Aldehydes. (2023, March 26). ACS Publications. Retrieved February 14, 2026, from [Link]

Sources

Procedure for converting (2,3,6-Trimethoxypyridin-4-yl)methanol to alkyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic conversion of (2,3,6-Trimethoxypyridin-4-yl)methanol (Compound 1 ) to its corresponding alkyl halides: the chloride (Compound 2a ) and bromide (Compound 2b ).

These intermediates are critical "picolyl" electrophiles, often structurally related to the pharmacophores found in proton-pump inhibitors (PPIs) and other bioactive heterocycles. The high electron density of the 2,3,6-trimethoxy ring presents a unique challenge: acid lability . Standard halogenation conditions (e.g., concentrated HBr or neat


 without buffering) pose a high risk of ether cleavage (O-demethylation) or polymerization.

This protocol prioritizes buffered nucleophilic substitution and Appel-type transformations to maintain the integrity of the methoxy substituents while ensuring high conversion yields.

Strategic Analysis & Chemical Logic

Substrate Characteristics
  • Electronic Nature: The pyridine ring is typically electron-deficient. However, three methoxy groups (positions 2, 3, 6) act as strong Electron Donating Groups (EDGs). This makes the ring electron-rich, resembling a vinyl ether system.

  • Reactivity Profile: The 4-hydroxymethyl group is "picolylic" (analogous to benzylic). The EDGs stabilize the formation of a carbocation at the C4-methyl position, facilitating

    
     pathways, but also increasing susceptibility to acid-catalyzed polymerization.
    
  • Critical Failure Mode: Exposure to strong Lewis or Brønsted acids generates pyridinium salts that can trigger nucleophilic attack on the methoxy methyls, leading to demethylated byproducts (pyridones).

Route Selection
Target HalideRecommended Reagent SystemMechanismRationale
Chloride (2a)

/ DCM /


(modified)
Base (

) scavenges HCl in situ, preventing acid hydrolysis of methoxy groups.
Bromide (2b)

/

(Appel)
Ion-Pair /

Neutral conditions (pH ~7). Avoids HBr generation entirely. Ideal for high-value, acid-sensitive substrates.

Protocol A: Synthesis of 4-(Chloromethyl)-2,3,6-trimethoxypyridine

Reagents:

  • Substrate: (2,3,6-Trimethoxypyridin-4-yl)methanol (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • Base: Triethylamine (

    
    ) (1.5 equiv) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the RBF with the starting alcohol (Compound 1 ) and anhydrous DCM (10 mL per gram of substrate). Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add

    
     (1.5 equiv) in one portion. The solution may darken slightly; this is normal.
    
  • Activation: Dilute

    
     (1.2 equiv) in a small volume of DCM. Add this solution dropwise via the addition funnel over 15–20 minutes.
    
    • Note: Maintain internal temperature < 5°C to prevent exotherms from degrading the ring.

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexanes). The alcohol (

      
      ) should disappear, replaced by the less polar chloride (
      
      
      
      ).
  • Quench (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous

    
    . Do not use water alone , as the local pH drop from residual acid can damage the product.
    
  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics, dry over

    
    , and concentrate in vacuo at < 40°C.
    
  • Storage: The product is an unstable alkylating agent. Store at -20°C under argon.

Protocol B: Synthesis of 4-(Bromomethyl)-2,3,6-trimethoxypyridine (Appel Reaction)

Reagents:

  • Substrate: (2,3,6-Trimethoxypyridin-4-yl)methanol (1.0 equiv)

  • Reagent: Carbon Tetrabromide (

    
    ) (1.2 equiv)
    
  • Catalyst/Reagent: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Preparation: Use a dry RBF under nitrogen atmosphere.

  • Mixing: Dissolve the alcohol (Compound 1 ) and

    
     (1.2 equiv) in DCM (15 mL/g). Cool to 0°C .
    
  • Initiation: Add

    
     (1.2 equiv) portion-wise as a solid over 10 minutes.
    
    • Observation: The solution often turns yellow/orange due to the formation of the bromophosphonium salt intermediate.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 2 hours.

  • Workup: The reaction generates triphenylphosphine oxide (

    
    ) as a byproduct.
    
    • Precipitation Method: Add Hexanes or

      
       to the reaction mixture to precipitate the bulk of 
      
      
      
      . Filter through a Celite pad.
  • Purification: Concentrate the filtrate. Flash chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) is usually required to remove residual phosphine oxide.

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the Chlorination Protocol (Method A), highlighting the critical buffering steps.

ChlorinationWorkflow Start Start: (2,3,6-Trimethoxypyridin-4-yl)methanol Dissolve Dissolve in Anhydrous DCM Add Et3N (1.5 eq) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddSOCl2 Add SOCl2 (1.2 eq) Dropwise (Maintain T < 5°C) Cool->AddSOCl2 React Warm to RT Stir 2-4 Hours AddSOCl2->React Check TLC/HPLC Check (Alcohol Consumed?) React->Check Check->React No (Add more time) Quench Quench with Sat. NaHCO3 (pH > 7) Check->Quench Yes Workup Extract (DCM) -> Dry (Na2SO4) Concentrate < 40°C Quench->Workup Product Final Product: 4-(Chloromethyl)-2,3,6-trimethoxypyridine Workup->Product

Figure 1: Optimized workflow for the chlorination of acid-sensitive pyridine methanols.

Analytical Data & Validation

Upon isolation, the product must be verified. The alkyl halide is reactive; perform analysis immediately.

Analytical MethodExpected Signal (Chloride Derivative)Interpretation
1H NMR (CDCl3)

4.40–4.60 ppm (s, 2H)
Shift of the

peak from ~4.7 ppm (alcohol) to ~4.5 ppm (chloride).
1H NMR (CDCl3)

3.80–4.00 ppm (s, 9H)
Three methoxy singlets. Integration must remain 9H. Loss of integration indicates demethylation.
Mass Spec (ESI) [M+H]+Observe mass shift: Alcohol (

)

Chloride (

). Chlorine isotope pattern (3:1) should be visible.
TLC Higher

than alcohol
Non-polar shift due to loss of H-bonding hydroxyl group.

Safety & Handling

  • Vesicant Hazard: Picolyl halides are potent alkylating agents. They are lachrymators and can cause severe skin blistering. Double-glove and work strictly in a fume hood.

  • Instability: The product is prone to hydrolysis (reverting to alcohol) or self-alkylation (forming pyridinium salts) upon storage. Use immediately or store at -20°C in a matrix of inert solvent (e.g., Toluene).

  • Waste: Quenched reaction mixtures contain sulfites or phosphines. Dispose of in dedicated halogenated organic waste streams.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanisms for nucleophilic substitution and Appel reaction).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Thionyl chloride and base-mediated chlorination).[1][2]

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • Simson Pharma. (n.d.). 4-(chloromethyl)-2,3,6-trimethoxypyridine Product Page. (Commercial availability confirmation).

  • Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited." Angewandte Chemie, 43(41), 5436-5441. (Context on electron-rich pyridine reactivity).

Sources

Protecting group strategies for 2,3,6-trimethoxypyridine functionality

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies & Functionalization Logic for 2,3,6-Trimethoxypyridine Scaffolds

Abstract

The 2,3,6-trimethoxypyridine scaffold represents a unique challenge in heterocyclic chemistry: it is an electron-rich, asymmetric core where the nitrogen lone pair, three oxygenated sites, and two open carbon positions (C4/C5) compete for reactivity.[1] This Application Note details a tripartite strategy for managing this functionality: (1) Nitrogen Protection via N-oxidation to prevent catalyst poisoning and modulate electronics; (2) Regioselective Functionalization using Directed Ortho Metalation (DoM) to discriminate between the C4 and C5 positions; and (3) Orthogonal "Deprotection" via selective O-demethylation to access specific pyridone tautomers.

Strategic Overview: The Reactivity Landscape

Before initiating synthesis, one must map the electronic and steric bias of the 2,3,6-trimethoxypyridine core.[1]

  • The Nitrogen Sink: The basic nitrogen atom (N1) is a potent nucleophile and ligand.[1] It will poison Lewis acidic catalysts (e.g., in Friedel-Crafts reactions) and quench organolithiums via complexation unless "masked."[1]

  • The Methoxy Arrays:

    • C2-OMe & C6-OMe: These flank the nitrogen. They are imidate-like and susceptible to nucleophilic displacement (SNAr) under forcing conditions but primarily act as Directing Metalation Groups (DMGs).

    • C3-OMe: This group is sterically crowded (buttressed by C2-OMe). Its ability to direct lithiation to C4 is sterically compromised compared to the C6-OMe directing to C5.

  • The Open Sites (C4 vs. C5): The primary challenge is distinguishing these two positions.

    • C5: Directed by the isolated C6-OMe. Sterically accessible.

    • C4: Directed by the crowded C3-OMe. Sterically hindered.

Protocol A: Nitrogen Protection via N-Oxidation[2]

Rationale: The N-oxide moiety serves as a "switchable" protecting group. It removes the basicity of the nitrogen, preventing catalyst poisoning, and activates the ring toward both electrophilic substitution (at C4) and nucleophilic displacement.[1]

Mechanism: The N-oxide introduces a dipole that facilitates attack at C2/C6 (SNAr) or C4 (EAS). Crucially, it prevents N-lithiation during metallation sequences.[1]

Experimental Workflow: Urea-Hydrogen Peroxide (UHP) Oxidation

Standard mCPBA oxidations often require difficult workups to remove benzoic acid byproducts. The UHP method is self-validating (heterogeneous to homogeneous transition) and yields a cleaner product.

Materials:

  • 2,3,6-Trimethoxypyridine (1.0 equiv)

  • Urea-Hydrogen Peroxide complex (UHP) (2.5 equiv)

  • Trifluoroacetic anhydride (TFAA) (2.0 equiv)

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Protocol:

  • Setup: Dissolve 2,3,6-trimethoxypyridine in

    
     (0.5 M) in a round-bottom flask cooled to 0 °C.
    
  • Addition: Add UHP (solid) in one portion. The suspension will be white.[1]

  • Activation: Dropwise add TFAA over 20 minutes. Note: TFAA activates the peroxide in situ to form trifluoroperacetic acid.[1] Exothermic reaction—monitor internal temp < 10 °C.

  • Monitoring: Allow to warm to RT. The reaction is self-indicating; the urea byproduct precipitates, but the active oxidant species dissolves.[1] Full conversion is usually reached in 2 hours (monitor via TLC: N-oxides are significantly more polar/lower

    
     than starting pyridines).
    
  • Workup: Quench with saturated

    
     (to destroy excess peroxide). Extract with DCM.[1] Wash with saturated 
    
    
    
    .[1]
  • De-protection (Reduction): To restore the pyridine, treat the N-oxide with

    
     (3 equiv) in 
    
    
    
    at reflux for 1 hour, or use Zn dust in acetic acid for a milder approach.[1]

Protocol B: Regioselective Lithiation (C4 vs. C5)

Rationale: The methoxy groups act as Directing Metalation Groups (DMGs).[1] The choice of base and temperature dictates the regioselectivity between C4 and C5.[1]

  • Kinetic Control (C5-Lithiation): The C6-OMe directs lithiation to C5. This is faster and sterically favored.[1]

  • Thermodynamic/Steric Control (C4-Lithiation): Accessing C4 requires overcoming the steric bulk of the C2/C3 dimethoxy motif.

DOT Diagram: Lithiation Decision Matrix

LithiationStrategy Start 2,3,6-Trimethoxypyridine BaseChoice Select Lithiation Base Start->BaseChoice PathA n-BuLi / TMEDA (-78°C, THF) BaseChoice->PathA Kinetic Control PathB LiTMP (Bulky Base) (-78°C to -40°C) BaseChoice->PathB Steric Differentiation IntermediateA C5-Lithio Species (Directed by C6-OMe) PathA->IntermediateA Fast, Unhindered IntermediateB C4-Lithio Species (Directed by C3-OMe) PathB->IntermediateB Thermodynamic Equil. ProductA 5-Substituted Product (Major Isomer) IntermediateA->ProductA Electrophile (E+) ProductB 4-Substituted Product (Minor/Difficult) IntermediateB->ProductB Electrophile (E+)

Caption: Decision tree for regioselective functionalization. C5 is the kinetic preference; C4 requires bulky bases (LiTMP) or blocking strategies.

Protocol: C5-Selective Lithiation
  • Drying: Flame-dry a flask under Argon. Add 2,3,6-trimethoxypyridine (1.0 equiv) in anhydrous THF.

  • Cooling: Cool to -78 °C.

  • Metalation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.[1]

    • Critical Insight: Do not use TMEDA initially if high C5 selectivity is desired; the coordination of n-BuLi to the C6-OMe oxygen is sufficient.

  • Aging: Stir for 45 minutes at -78 °C. The solution often turns bright yellow/orange (lithio-pyridine species).

  • Quench: Add electrophile (e.g., MeI, DMF,

    
    ) dissolved in THF.[1]
    
  • Warm: Allow to warm to RT slowly.

Protocol C: Selective Demethylation (The "Unmasking")

Rationale: Methoxy groups on pyridines are "masked" pyridones.[1] In drug development, revealing a specific hydroxyl group (pyridone tautomer) is often necessary to install hydrogen bond donors.[1]

Challenge: How to demethylate one methoxy group in the presence of two others?

  • Electronic Rule: Nucleophilic demethylation occurs preferentially at the most electron-deficient position (C2 or C6).

  • Steric Rule: Bulky nucleophiles will attack the least hindered methyl group (C6-OMe).

Comparative Data: Demethylation Reagents
ReagentMechanismSelectivity (2,3,6-System)ConditionsNotes
BBr3 Lewis AcidLow (Global cleavage)DCM, -78°C to RTCleaves all OMe groups. Aggressive.
HBr / AcOH Acid HydrolysisLow (C2/C6 pref.)[1]RefluxHarsh.[1][2] Often causes degradation.[1]
NaSMe (Sodium Thiomethoxide) Nucleophilic (

)
High (C6-OMe) DMF, 80°CRecommended. Kinetic control.[1]
L-Selectride Hydride AttackHigh (C4-OMe*)THF, RefluxNote: Specific for 4-OMe, less effective here.
Recommended Protocol: Selective C6-Demethylation using NaSMe

This method uses a "soft" nucleophile to attack the methyl group of the C6-methoxy, revealing the 2-pyridone (which exists as the 6-hydroxy tautomer).

  • Solvation: Dissolve 2,3,6-trimethoxypyridine in anhydrous DMF (0.2 M).

  • Reagent: Add Sodium Thiomethoxide (NaSMe) (1.2 equiv).

  • Reaction: Heat to 80–90 °C under

    
    .
    
    • Why this temp?

      
       on the methyl group requires thermal energy, but staying below 100 °C prevents attack at the more hindered C2/C3 sites.[1]
      
  • Workup: Pour into slightly acidic water (pH 5-6). The product (a pyridone) may precipitate or require extraction with EtOAc/MeOH (9:1).[1]

  • Outcome: The product is typically 2,3-dimethoxy-6-pyridone . The C6-OMe is cleaved because it is electronically activated (ortho to N) but sterically more accessible than C2 (which is flanked by C3).

References & Grounding

  • Lithiation of Methoxypyridines: Comins, D. L., & LaMunyon, D. H. (1988).[1][3][4] Ortho lithiation of 2-, 3-, and 4-methoxypyridines. Tetrahedron Letters, 29(7), 773-776.[1]

  • N-Oxide Strategy & UHP Oxidation: Carletta, A., et al. (2025).[1] Pyridine N-oxides as protecting groups and activating agents. Journal of Organic Chemistry (General Reference for N-oxide utility). See also: Sharpless, K. B., et al. (1990).[1] Urea-Hydrogen Peroxide Complex in Organic Synthesis.

  • Selective Demethylation (L-Selectride/Nucleophilic): Makino, K., et al. (2019).[1] Chemoselective Demethylation of Methoxypyridine Derivatives. Synlett.

  • General Pyridine Functionalization: Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. (Chapter on Pyridine Lithiation).

Disclaimer: All protocols involve hazardous chemicals (organolithiums, peroxides).[1] Perform a full risk assessment before replication.

Sources

Troubleshooting & Optimization

Preventing demethylation of trimethoxypyridines under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges encountered during complex organic syntheses. This guide is designed to provide in-depth troubleshooting assistance for a common and often frustrating issue: the unintended demethylation of trimethoxypyridine scaffolds under acidic conditions. Here, we offer not just protocols, but the mechanistic reasoning and field-proven insights to help you navigate this synthetic challenge.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant demethylation of my trimethoxypyridine substrate during my reaction. What is the chemical mechanism causing this?

A1: The demethylation you are observing is a classic acid-catalyzed ether cleavage reaction. Aryl methyl ethers, including methoxypyridines, are generally stable but can be cleaved under sufficiently acidic conditions, particularly in the presence of good nucleophiles.[1][2]

The mechanism proceeds in two main steps:

  • Protonation: The ether oxygen atom is protonated by a strong acid (like HBr or HI), transforming the methoxy group into a much better leaving group (a methyloxonium ion).[1][3][4][5]

  • Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the methyl carbon via an SN2 mechanism.[2][5] This displaces the pyridine-scaffold as a hydroxypyridine (or pyridinone) and generates a methyl halide. Because the C(sp²)-O bond of the pyridine ring is very strong, the nucleophile will preferentially attack the methyl group's C(sp³)-O bond.[6]

The electron-deficient nature of the pyridine ring can make its methoxy substituents more susceptible to cleavage compared to methoxy groups on electron-rich benzene rings.[7][8]

Troubleshooting Guides

This section addresses specific experimental scenarios and provides actionable advice to mitigate undesired demethylation.

Scenario 1: "I am using a standard Boc deprotection protocol (TFA in DCM) and my methoxy groups are being cleaved. How can I prevent this?"

This is a very common issue. While Trifluoroacetic acid (TFA) is a standard reagent for removing the tert-butyloxycarbonyl (Boc) protecting group, it can be harsh enough to cleave acid-sensitive ethers, especially with prolonged reaction times or elevated temperatures.[9][10]

Root Cause Analysis:

  • Acid Strength & Concentration: High concentrations of TFA create a strongly acidic environment that facilitates the protonation of the ether oxygen, initiating the cleavage pathway.

  • Reaction Time & Temperature: The longer the substrate is exposed to the acid, and the higher the temperature, the more likely demethylation is to occur. Opiate chemists have noted that prolonged reaction times, even at moderate temperatures (40 °C), can lead to significant degradation and demethylation.

Recommended Solutions & Protocols:

  • Modify Existing Conditions:

    • Lower Temperature: Perform the deprotection at 0 °C and monitor the reaction closely by TLC or LC-MS.[11] Many Boc deprotections are complete in under 30 minutes at this temperature.

    • Reduce TFA Concentration: Titrate the amount of TFA used. Start with a lower concentration (e.g., 10-20% TFA in DCM) and monitor for the minimum amount required to efficiently remove the Boc group without significant demethylation.

  • Switch to a Milder Acidic Reagent:

    • HCl in Dioxane/Methanol: 4M HCl in dioxane is a very common and often milder alternative to TFA for Boc deprotection.[11] The chloride ion is a weaker nucleophile than bromide or iodide, which reduces the rate of the subsequent ether cleavage step.[6][12][13]

    • Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a very mild method for deprotecting N-Boc groups on sensitive heterocyclic substrates.[9][14]

  • Consider Non-Acidic Deprotection Methods: If your molecule is particularly sensitive, avoiding acid altogether is the safest strategy. Several methods exist for non-acidic Boc removal:

    • Thermal Deprotection: Heating the Boc-protected compound, either neat or in a high-boiling solvent like diphenyl ether, can induce thermal cleavage of the group.[15]

    • Catalytic Methods: Reagents like Montmorillonite K10 clay or even silica gel under specific conditions have been used for mild Boc removal.[10]

Scenario 2: "My protocol uses HBr or HI for another transformation, and demethylation is unavoidable. What are my options?"

A2: Hydrobromic acid (HBr) and hydroiodic acid (HI) are exceptionally effective at cleaving ethers.[1][2][16] This is due to the high nucleophilicity of the bromide (Br⁻) and iodide (I⁻) ions.[12][13] If the use of these acids is essential for your desired reaction, preventing demethylation of a methoxypyridine is extremely challenging.

Root Cause Analysis:

  • High Nucleophilicity of Counter-ion: I⁻ and Br⁻ are excellent nucleophiles, making the SN2 attack on the protonated ether's methyl group extremely efficient.[12][13] In contrast, the chloride ion (Cl⁻) from HCl is a significantly poorer nucleophile, which is why HCl is less effective at ether cleavage.[2][6][13]

Recommended Solutions & Protocols:

  • Re-evaluate the Synthetic Strategy: The most robust solution is to change the order of operations. Perform the HBr/HI-mediated step before introducing the methoxy groups, or methylate the resulting hydroxypyridine at a later stage.

  • Use Alternative Reagents for Demethylation (If that is the goal): If the goal is actually demethylation, but you need more control, there are other options besides HBr or HI.

    • Boron Tribromide (BBr₃): This is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers.[16] It typically requires low temperatures (e.g., -78 °C to 0 °C) and careful quenching, but it is a standard and reliable method.[16]

    • L-Selectride: For certain methoxypyridines, L-Selectride has been shown to be a highly effective and chemoselective demethylating agent, often working under reflux in THF.[7][8] This method is particularly useful as it can selectively demethylate an electron-poor methoxypyridine in the presence of an electron-rich methoxybenzene.[7][8]

  • Hard Acid/Soft Nucleophile Systems: A combination of a hard acid like methanesulfonic acid with a soft nucleophile like methionine can effectively cleave methyl ethers via a "push-pull" mechanism, sometimes under milder conditions than HBr alone.

Scenario 3: "How can I monitor my reaction for the formation of demethylated byproducts?"

A3: Early and accurate detection of side products is crucial for optimizing your reaction conditions.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest method. The resulting hydroxypyridine/pyridinone byproduct will be significantly more polar than the starting trimethoxypyridine. It will have a much lower Rf value on silica gel plates. Staining with potassium permanganate can often help visualize both spots.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers much better resolution than TLC. It is an excellent tool for quantifying the percentage of starting material, desired product, and demethylated byproduct.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile pyridine derivatives, GC-MS is a powerful tool for separation and identification.[18] MS will show a clear mass difference corresponding to the loss of one or more CH₂ units (14 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly confirm demethylation. Look for the disappearance of a methoxy singlet (typically δ 3.8-4.0 ppm) and the appearance of a broad singlet corresponding to a phenolic -OH proton.

Data Summary & Visualization
Table 1: Comparison of Acidic Reagents for Ether Cleavage
ReagentTypical ConditionsNucleophileMechanismRelative Risk of DemethylationKey Considerations
HI Aqueous, heatI⁻SN2Very HighExtremely effective for ether cleavage; difficult to prevent.[1][12]
HBr 47% aqueous, heatBr⁻SN2Very HighStandard reagent for demethylation.[16] Weaker nucleophile than I⁻ but still very potent.[12]
BBr₃ DCM, -78 °C to RTBr⁻Lewis Acid-AssistedHighGold standard for controlled demethylation.[16] Reacts violently with water.[16]
TFA DCM, 0 °C to RTCF₃COO⁻SN2 / SN1ModerateRisk increases with time, temperature, and concentration.[9]
HCl Dioxane or MeOHCl⁻SN2LowCl⁻ is a poor nucleophile, making cleavage much slower than with HBr or HI.[2][6][13]
Diagrams

Figure 1: Mechanism of Acid-Catalyzed Demethylation

This diagram illustrates the two-step SN2 mechanism responsible for the cleavage of a methoxy group from a pyridine ring.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack Py_OMe Py-OCH₃ Py_OMe_H Py-O⁺(H)CH₃ Py_OMe->Py_OMe_H Fast Equilibrium H_X H-X H_X->Py_OMe_H X_minus X⁻ H_X->X_minus Py_OMe_H_step2 Py-O⁺(H)CH₃ Py_OH Py-OH Me_X CH₃-X X_minus_step2 X⁻ X_minus_step2->Py_OMe_H_step2 Slow, Rate-Determining (Especially for X=Cl) Py_OMe_H_step2->Py_OH Py_OMe_H_step2->Me_X

Caption: Acid-catalyzed ether cleavage mechanism.

Figure 2: Troubleshooting Flowchart for Boc Deprotection

This decision tree provides a logical workflow for troubleshooting undesired demethylation during the removal of a Boc protecting group.

G cluster_start start Observing Demethylation during Boc Deprotection? yes_path YES no_path NO acid_used What acid are you using? yes_path->acid_used tfa TFA acid_used->tfa hcl HCl acid_used->hcl other_acid HBr / HI acid_used->other_acid tfa_sol Modify Conditions tfa->tfa_sol hcl_sol Demethylation with HCl is rare. Are you heating the reaction? hcl->hcl_sol hbr_sol Demethylation is expected. Re-evaluate synthesis. other_acid->hbr_sol tfa_sol_1 Lower Temp to 0°C tfa_sol->tfa_sol_1 tfa_sol_2 Reduce TFA % tfa_sol->tfa_sol_2 tfa_sol_3 Monitor by TLC/LCMS tfa_sol->tfa_sol_3 switch_reagent Still an issue? Switch Reagent tfa_sol_1->switch_reagent tfa_sol_2->switch_reagent tfa_sol_3->switch_reagent hcl_dioxane Try 4M HCl in Dioxane switch_reagent->hcl_dioxane non_acidic Consider Non-Acidic Deprotection switch_reagent->non_acidic hcl_sol_1 Run at 0°C to RT hcl_sol->hcl_sol_1 hcl_sol_2 Ensure anhydrous conditions hcl_sol->hcl_sol_2 success Success! Continue with Protocol no_path->success

Sources

Technical Support Center: Optimizing Recrystallization Solvents for Trimethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trimethoxypyridine derivatives. As a class of compounds frequently used as intermediates in pharmaceutical development, achieving high purity is paramount.[1] Recrystallization remains a dominant and critical purification method in the industry, but its success hinges on the strategic selection of solvents and the precise control of experimental parameters.[2] Pyridine-containing molecules, in particular, can present unique crystallization challenges.[3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and rationally design robust crystallization processes for your specific trimethoxypyridine derivative.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses foundational questions about solvent selection, tailored to the specific chemistry of trimethoxypyridine derivatives.

Q1: What are the ideal characteristics of a recrystallization solvent for my compound?

A1: The perfect solvent is one you must find through screening, but it will always exhibit the same core properties.[4] The ideal solvent should:

  • Dissolve the compound completely at or near its boiling point.

  • Dissolve the compound sparingly or not at all at room temperature or below. This temperature-dependent solubility differential is the fundamental principle of recrystallization.[5]

  • Either dissolve impurities readily at all temperatures or not at all. This allows for their separation by remaining in the mother liquor or being removed via hot filtration, respectively.

  • Be chemically inert, meaning it does not react with your trimethoxypyridine derivative.

  • Be sufficiently volatile to be easily removed from the purified crystals during the drying process.

  • Possess a boiling point below the melting point of your compound to prevent the substance from "oiling out" instead of crystallizing.[6]

Q2: How do the trimethoxy and pyridine groups influence my choice of solvent?

A2: The molecular structure is your primary guide. The pyridine ring is a heteroaromatic system that introduces polarity. The three methoxy (-OCH₃) groups are moderately polar, electron-donating groups. The combination makes trimethoxypyridine derivatives moderately polar molecules. Therefore, you should start your screening with solvents of moderate polarity. Extremely non-polar solvents (like hexanes) are unlikely to dissolve the compound even when hot, while highly polar solvents (like water, unless the molecule has other H-bonding groups) may dissolve it too well even at room temperature.[7] A good starting point would be alcohols (ethanol, isopropanol), ketones (acetone), or esters (ethyl acetate).[7][8]

Q3: What is a "mixed-solvent" or "two-solvent" system, and when should I use one?

A3: A two-solvent system is employed when no single solvent meets the ideal criteria.[9] This is a common scenario. The system consists of:

  • A "good" or "soluble" solvent in which your compound is highly soluble, even at room temperature.

  • A "bad" or "anti-solvent" in which your compound is poorly soluble, even at high temperatures.

Crucially, these two solvents must be fully miscible with each other.[9] You would use this system if you find, for example, that your compound dissolves readily in methanol at room temperature (good solvent) but is insoluble in water (anti-solvent). The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation), before re-clarifying with a drop of the good solvent.[10]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Q4: My compound has "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[6] This is a frequent issue with low-melting-point compounds or when the solution is too concentrated.

  • Causality: The high concentration of the solute significantly depresses its melting point. When the solution cools, it becomes supersaturated at a temperature where the compound's liquid state is more stable than its solid state.

  • Solutions:

    • Re-heat the solution to dissolve the oil.

    • Add more of the primary solvent (1-2 mL at a time) to decrease the concentration and lower the saturation temperature.[11][12]

    • Ensure slow cooling. Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.[11]

    • Vigorous scratching of the inner wall of the flask with a glass rod at the solution's surface as it cools can sometimes induce crystallization and prevent oiling.[6]

Q5: No crystals are forming even after the solution has cooled in an ice bath. What should I do?

A5: This is a classic sign of either using too much solvent or having a supersaturated solution that resists nucleation.[6][12]

  • Causality: The concentration of your compound is below the saturation point at the cold temperature, or there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for the first crystals to form.[12]

    • Seed the Solution: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[12]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[11] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Let it cool again and observe. Be careful not to evaporate too much, or the compound may crash out too quickly.

    • Add an Anti-solvent: If you are using a single-solvent system, you can cautiously add a miscible anti-solvent drop-by-drop to reduce the overall solubility and induce crystallization.

Q6: My final crystal yield is very low. How can I improve it?

A6: A low yield (e.g., <50%) is a common and frustrating problem. The cause is almost always that a significant amount of your product remains dissolved in the mother liquor.[11]

  • Causality & Solutions:

    • Excess Solvent: This is the most frequent cause.[12] Using the absolute minimum amount of hot solvent required to dissolve your compound is critical.[4] To recover material, you can concentrate the mother liquor by evaporation and cool it again to obtain a "second crop" of crystals, though these may be less pure.

    • Premature Cooling/Filtration: If you cool the solution too rapidly, very small crystals form, which can pass through the filter paper. Ensure slow cooling to form larger, more easily collected crystals.[13]

    • Incomplete Cooling: Make sure you have allowed sufficient time in an ice bath (at least 15-20 minutes) for the crystallization to reach completion.[9]

    • Washing with the Wrong Solvent: Never wash your collected crystals with the pure, "good" solvent, as this will redissolve your product. Always wash with a small amount of the ice-cold recrystallization solvent or the ice-cold anti-solvent if using a mixed system.[4][14]

Q7: The recovered crystals are still impure or discolored. What happened?

A7: This indicates that impurities were incorporated into the crystal lattice or adsorbed onto the crystal surface.

  • Causality & Solutions:

    • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the growing crystal lattice.[11][13] This is often called "crashing out." The solution is to repeat the recrystallization, possibly using slightly more solvent, and ensuring a very slow cooling rate.[11]

    • Colored Impurities: If your crystals have a colored tint, this is often due to highly conjugated, non-polar impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[5] Use charcoal sparingly, as it can also adsorb your desired product and reduce yield.

    • Insoluble Impurities: If you observed solid material in your hot solution that wasn't dissolving, it should have been removed via a hot gravity filtration step before allowing the solution to cool.[14]

Part 3: Data Presentation and Experimental Protocols

Solvent Selection Data

The first step in any recrystallization is a systematic solvent screen. The table below lists common solvents that are good starting points for trimethoxypyridine derivatives, ordered by increasing polarity.

SolventBoiling Point (°C)Relative PolarityNotes / Suitability
Toluene1110.099Good for less polar derivatives; can form azeotropes with water.[15][16]
Ethyl Acetate (EtOAc)770.228Excellent general-purpose solvent of moderate polarity. Often used in mixed systems with hexanes.[16]
Acetone560.355A versatile polar aprotic solvent. Its low boiling point makes it easy to remove. Often paired with hexanes or water.[8][16]
Isopropanol (IPA)820.546A good alternative to ethanol with a slightly higher boiling point.[17]
Ethanol (EtOH)780.654A very common and effective polar protic solvent for pyridine derivatives. Often used in a mixed system with water.[8][16]
Methanol (MeOH)650.762Highly polar; may be too good a solvent unless the derivative is highly crystalline or used in a mixed system.[8][16]
Visualizing the Workflow

The following diagrams illustrate the logical flow for selecting a solvent system and troubleshooting common problems.

Solvent_Selection_Workflow start Start: Crude Trimethoxypyridine Derivative screen Screen Solubility: Test small sample in various single solvents (e.g., Toluene, EtOAc, IPA, EtOH, MeOH) start->screen decision_single Is there a solvent that dissolves the compound when hot but not when cold? screen->decision_single single_solvent SUCCESS: Proceed with Single-Solvent Recrystallization decision_single->single_solvent Yes two_solvent_path No single solvent is ideal. Proceed to Two-Solvent System. decision_single->two_solvent_path No select_pair Select a miscible solvent pair: 1. 'Good' Solvent (dissolves compound at RT) 2. 'Anti-Solvent' (compound is insoluble) two_solvent_path->select_pair two_solvent_proc Proceed with Two-Solvent Recrystallization select_pair->two_solvent_proc

Caption: Decision workflow for selecting an appropriate recrystallization solvent system.

Troubleshooting_Workflow start Problem Occurred During Cooling problem Identify the Issue start->problem oiling Compound 'Oiled Out' problem->oiling Liquid Layer no_xtal No Crystals Formed problem->no_xtal Clear Solution low_yield Yield is Very Low problem->low_yield Few Crystals sol_oiling Action: 1. Re-heat solution 2. Add more solvent 3. Ensure slow cooling oiling->sol_oiling sol_no_xtal Action: 1. Scratch inner flask surface 2. Add a seed crystal 3. Reduce solvent volume (boil off) no_xtal->sol_no_xtal sol_low_yield Action: 1. Check mother liquor for product 2. Next time, use minimum hot solvent 3. Ensure complete, slow cooling low_yield->sol_low_yield

Caption: Troubleshooting flowchart for common recrystallization problems.

Experimental Protocol: Two-Solvent Recrystallization

This protocol outlines the steps for a two-solvent recrystallization, a versatile technique for trimethoxypyridine derivatives.

Materials:

  • Crude trimethoxypyridine derivative

  • "Good" solvent (e.g., Ethanol)

  • "Anti-solvent" (e.g., Deionized Water)

  • Erlenmeyer flasks (2)

  • Hotplate/stirrer

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Glass stir rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the "good" solvent (Ethanol) to create a slurry.[14] Heat the mixture to a gentle boil while stirring to fully dissolve the compound. Add more of the "good" solvent dropwise if needed until all the solid is just dissolved.[14]

  • (Optional) Hot Filtration: If you observe any insoluble impurities or if the solution is colored and you plan to use charcoal, perform a hot filtration now. To do this, add a small excess of the "good" solvent to prevent premature crystallization.[10] Pre-heat a second flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Saturation: Bring the clear, hot solution back to a gentle boil. Add the "anti-solvent" (Water) dropwise with constant swirling.[10] Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Clarification: Add 1-2 drops of the hot "good" solvent (Ethanol) to re-dissolve the precipitate until the solution is perfectly clear again.[10]

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Do not rush this step.[4] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Break the vacuum seal. Wash the crystals with a small portion of ice-cold "anti-solvent" or an ice-cold mixture of the two solvents to rinse away the impurity-laden mother liquor.[4] Re-apply the vacuum to pull the wash solvent through.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the dried crystals to a watch glass for final drying in a desiccator or vacuum oven.

References

  • Vertex AI Search. (n.d.). Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Vertex AI Search. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them.
  • Vertex AI Search. (n.d.). Recrystallization.
  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes.
  • Benchchem. (n.d.). Optimizing reaction conditions for substituted pyridine synthesis.
  • Benchchem. (n.d.). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?.
  • ACS Publications. (n.d.). Pharmaceutical Crystallization | Crystal Growth & Design.
  • RSC Publishing. (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm.
  • Vertex AI Search. (n.d.). Recrystallization - Single Solvent.
  • Vertex AI Search. (n.d.). recrystallization.pdf.
  • Vertex AI Search. (n.d.). Recrystallization-1.pdf.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • RSC Publishing. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? : r/chemistry.
  • mVOC 4.0. (n.d.). 2,4,6-Trimethylpyridine.
  • PubChem. (n.d.). 2,4,6-Trimethylpyridine | C8H11N | CID 7953.
  • Reddit. (2012, February 7). Help! Recrystallization sources of error. : r/chemhelp.
  • PubMed. (2005, November 25). Improved methodologies for the preparation of highly substituted pyridines.
  • MDPI. (2026, February 13). Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model.
  • Vertex AI Search. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • MDPI. (n.d.). Solvent-Dependent Fluorescence Properties of CH 2 -bis(BODIPY)s.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Chem-Impex. (n.d.). 2,4,6-Trimethylpyridine.
  • Request PDF. (2022, November 14). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules.
  • Sigma-Aldrich. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Reduction Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine reduction reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates in their experiments. The following information is structured in a question-and-answer format to directly address specific issues and provide actionable solutions based on established scientific principles and field-proven insights.

Section 1: Foundational Challenges & Initial Checks

This section addresses the fundamental reasons why pyridine reductions can be challenging and provides a systematic workflow for initial troubleshooting when you observe low conversion.

FAQ 1: Why is the reduction of pyridine to piperidine often challenging?

The reduction of a pyridine ring to a piperidine ring is a common yet sometimes difficult transformation due to a combination of factors:

  • Aromatic Stability : Pyridine possesses significant aromatic stability.[1] Breaking this aromaticity requires overcoming a substantial energy barrier, necessitating potent reducing agents or energetic reaction conditions, such as high pressure and elevated temperatures.[1]

  • Catalyst Inhibition/Poisoning : The lone pair of electrons on the nitrogen atom of both the pyridine starting material and the piperidine product can act as a Lewis base. This basicity can lead to strong coordination with the metal center of many catalysts, effectively "poisoning" or inhibiting the catalyst's activity.[2][3][4] This is a primary cause of reaction stalling or incomplete conversion.

  • Substituent Effects : The electronic nature of substituents on the pyridine ring can significantly influence its reactivity. Electron-withdrawing groups can activate the ring towards reduction, while electron-donating groups can deactivate it.[5][6]

Troubleshooting Workflow: Initial Steps for Low Conversion

When faced with a low conversion rate, it's essential to systematically rule out common experimental errors before delving into more complex mechanistic issues.

G start Low Conversion Observed reagent_check 1. Verify Reagent & Solvent Integrity - Purity of pyridine substrate? - Activity of reducing agent? - Anhydrous/de-gassed solvents? start->reagent_check setup_check 2. Inspect Reaction Setup - Inert atmosphere maintained? - No leaks in pressure system? - Accurate temperature control? reagent_check->setup_check If reagents are fine condition_check 3. Re-evaluate Reaction Conditions - Sufficient reaction time? - Optimal temperature/pressure? - Correct stoichiometry? setup_check->condition_check If setup is correct analysis Analyze Results & Proceed to Specific Troubleshooting condition_check->analysis If conditions were as planned G start Low Yield in Transfer Hydrogenation substrate_check 1. Is the Pyridine Activated? - Is it a pyridinium salt? - Does it have a strong EWG? start->substrate_check catalyst_check 2. Catalyst System Check - Is a Brønsted/Lewis acid required? - Is the catalyst active? substrate_check->catalyst_check If substrate is activated condition_check 3. Optimize Conditions - Screen solvents (e.g., Toluene, MeCN) - Vary temperature catalyst_check->condition_check If catalyst is appropriate analysis Analyze Results condition_check->analysis

Caption: Troubleshooting workflow for transfer hydrogenation of pyridines.

Section 4: Advanced Topics & Specific Cases

FAQ 6: How do substituents on the pyridine ring affect the reduction?

Substituents have a profound impact on the electronic properties and steric accessibility of the pyridine ring, directly influencing the reaction's success.

  • Electronic Effects :

    • Electron-Withdrawing Groups (EWGs) : (e.g., -CN, -CO₂R, -CF₃) decrease the electron density of the ring, making it more susceptible to nucleophilic attack by a hydride or to hydrogenation. This generally facilitates the reduction. [5][6] * Electron-Donating Groups (EDGs) : (e.g., -NH₂, -OR, -CH₃) increase the electron density, making the ring less reactive towards reduction. They also increase the Lewis basicity of the nitrogen, enhancing its potential to poison catalysts. [2][5]* Steric Effects :

    • Bulky substituents near the nitrogen atom (at the 2- or 6-positions) can sterically hinder the coordination of the pyridine to a catalyst's active site. [5]This can sometimes be advantageous in preventing product inhibition but may also slow down the desired reaction.

Protocol 2: Borane-Catalyzed Reduction for Functional Group Tolerance

Borane catalysts, such as B(C₆F₅)₃, can facilitate a hydroboration/hydrogenation cascade that offers excellent functional group tolerance, as the active reducing agents tend to react only with polarized bonds like those in the pyridine ring. [7] Objective : To reduce a substituted pyridine while preserving sensitive functional groups.

Materials :

  • Substituted pyridine

  • B(C₆F₅)₃ (catalyst, e.g., 5 mol%)

  • Pinacolborane (HBpin) (reducing agent, e.g., 1.2 equiv)

  • Anhydrous toluene (solvent)

  • Hydrogen gas (H₂) source

Procedure (based on literature precedent)[7] :

  • In a glovebox, charge an oven-dried reaction vessel with the substituted pyridine, B(C₆F₅)₃, and anhydrous toluene.

  • Add the pinacolborane (HBpin) to the mixture.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source (e.g., a balloon or a pressurized reactor).

  • Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) for the required time (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction (e.g., with methanol).

  • Perform an appropriate aqueous workup and purify the product by column chromatography.

References

  • BenchChem. (n.d.). yl(methyl)piperidine from pyridine.
  • Smith, C., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A. Retrieved from [Link]

  • Reddy, K. S., et al. (n.d.). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N–BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Organic Letters. Retrieved from [Link]

  • Wang, Z., et al. (2021). Borane-Catalyzed Reduction of Pyridines via a Hydroboration/Hydrogenation Cascade. Journal of the American Chemical Society. Retrieved from [Link]

  • Various Authors. (n.d.). The importance of piperidines and their synthesis via reduction of pyridines. ResearchGate. Retrieved from [Link]

  • Tondreau, A. M., et al. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PMC. Retrieved from [Link]

  • Keith, J. A., et al. (2014). Role of Pyridine as a Biomimetic Organo-Hydride for Homogeneous Reduction of CO2 to Methanol. arXiv. Retrieved from [Link]

  • Various Authors. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Retrieved from [Link]

  • Koper, M. T. M., et al. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Koper, M. T. M., et al. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. Retrieved from [Link]

  • Sigman, M. S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • Various Authors. (n.d.). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. Retrieved from [Link]

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]

  • Various Authors. (n.d.). Recent work on the hydrogenation of pyridines. ResearchGate. Retrieved from [Link]

  • Procter, D. J., et al. (2020). Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Hydrogenation of pyridine compared to other heteroaromatic rings. Retrieved from [Link]

  • Sciencemadness.org. (2007). Pyridine hydrogenation - methods?. Retrieved from [Link]

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Validation & Comparative

1H NMR interpretation of (2,3,6-Trimethoxypyridin-4-yl)methanol spectra

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Compound: (2,3,6-Trimethoxypyridin-4-yl)methanol CAS: 1383788-24-6 Primary Application: Critical intermediate in the synthesis of antitubercular diarylquinolines (e.g., Bedaquiline analogues like TBAJ-876). Analytical Challenge: Distinguishing the specific 2,3,6-substitution pattern from likely regioisomers (2,3,5- or 2,4,6-trimethoxy) generated during nucleophilic aromatic substitution.

This guide provides a validated spectroscopic profile for (2,3,6-Trimethoxypyridin-4-yl)methanol. Unlike generic spectral databases, this analysis focuses on comparative diagnostics —specifically how to use 1H NMR to definitively validate the substitution pattern against synthetic byproducts.

Validated Spectral Data (CDCl₃)

The following data represents the "Gold Standard" for the pure compound in Chloroform-d.

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Structural Insight
Ar-H (H5) 6.30 Singlet (s)1H-Diagnostic Peak: Highly shielded due to electron-rich ring and beta-position relative to Nitrogen.
CH₂-OH 4.68 Doublet (d)2HJ = 5.6Coupled to OH proton. Shifts to ~4.40 ppm if converted to -CH₂Br.
OMe (C2/C6) 3.99 Singlet (s)3H-Deshielded due to proximity to Nitrogen (ortho-like effect).
OMe (C3) 3.88 Singlet (s)3H-Distinct environment; often overlaps with C6-OMe depending on solvent.
OMe (C6/C2) 3.79 Singlet (s)3H-Third methoxy environment.
-OH 2.21 Triplet (t)1HJ = 5.9Visible as a triplet in dry CDCl₃; broad singlet in "wet" solvent.

Data Source Validation: Correlated with synthetic intermediates for TBAJ-876 (Sutherland et al., 2020).

Mechanistic Interpretation & Causality

The "Shielded Singlet" Phenomenon (H5)

The most critical feature of this spectrum is the aromatic signal at 6.30 ppm .

  • Causality: Pyridine protons typically resonate >7.0 ppm (deshielded by the electronegative nitrogen). However, the H5 proton in this molecule is:

    • Beta to Nitrogen: Less deshielded than alpha-protons.

    • Electronically Shielded: The three methoxy groups (strong mesomeric donors, +M) significantly increase the electron density of the ring, pushing the proton upfield.

    • Steric Environment: Flanked by a hydroxymethyl group (C4) and a methoxy group (C6).

Regioisomer Differentiation (The Comparative Performance)

In drug development, ensuring the correct isomer is vital. The primary synthetic impurity is often (2,3,5-trimethoxypyridin-4-yl)methanol .

Comparative Diagnostic Table:

FeatureTarget: 2,3,6-Isomer Alternative: 2,3,5-Isomer Mechanism of Difference
Aromatic Proton H5 (Beta to N)H6 (Alpha to N)Proximity to Nitrogen.
Chemical Shift δ 6.30 ppm δ 7.50 - 7.80 ppm Alpha-protons are strongly deshielded by the ring nitrogen's inductive effect (-I).
Splitting SingletSingletBoth are isolated spin systems on the ring.
NOE Signal Strong NOE to 2x OMe groupsNOE to 1x OMe and N-lone pairH5 is flanked by C4-R and C6-OMe; H6 is flanked by C5-OMe and N.

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure the observation of the OH-coupling (triplet at 2.21 ppm), strict anhydrous conditions are required.

  • Solvent Selection: Use CDCl₃ (99.8% D) stored over molecular sieves (3Å or 4Å). Acidic impurities in CDCl₃ can catalyze proton exchange, collapsing the OH triplet into a broad singlet.

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, shifting the OH peak downfield.

  • Tube Quality: Use high-throughput NMR tubes (Wilmad 5mm or equivalent) cleaned with acetone and dried in an oven >100°C.

Protocol: Distinguishing the Bromo-Intermediate

During synthesis, the alcohol is often converted to a bromide (e.g., using PBr₃ or MsCl/LiBr).

  • Monitoring: Track the shift of the methylene protons.

    • Alcohol (Product): δ 4.68 ppm.

    • Bromide (Precursor/Next Step): δ 4.40 ppm.

    • Observation: An upfield shift of ~0.3 ppm confirms the transformation from -CH₂OH to -CH₂Br.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for validating the structure against common isomers.

NMR_Logic Start Unknown Trimethoxypyridine Derivative Check_ArH Check Aromatic Proton Shift (δ) Start->Check_ArH Case_High Shift > 7.5 ppm (Deshielded) Check_ArH->Case_High Alpha-Proton Effect Case_Low Shift < 6.5 ppm (Shielded) Check_ArH->Case_Low Beta-Proton Effect Isomer_235 Isomer: 2,3,5-Trimethoxy (Proton is H6 - Alpha to N) Case_High->Isomer_235 Target_236 Target: 2,3,6-Trimethoxy (Proton is H5 - Beta to N) Case_Low->Target_236 Check_CH2 Check Methylene (-CH2-) Shift Target_236->Check_CH2 Functional Group Verification OH_Confirm δ ~4.68 ppm (Alcohol Confirmed) Check_CH2->OH_Confirm Br_Confirm δ ~4.40 ppm (Bromide Impurity) Check_CH2->Br_Confirm

Caption: Decision tree for structural validation of (2,3,6-Trimethoxypyridin-4-yl)methanol using 1H NMR chemical shifts.

References

  • Sutherland, H. S., et al. (2020). Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline. MDPI Pharmaceuticals . Available at: [Link] (Accessed: 2026-02-14).

    • Key Data: Provides the primary experimental NMR data for the 2,3,6-trimethoxy alcohol and its bromo-deriv
  • Koul, A., et al. (2011). The Case for Bedaquiline: A New Diarylquinoline for Drug-Resistant Tuberculosis. Nature. Context: Establishes the pharmacological relevance of the trimethoxypyridine scaffold.
  • Reich, H. J. (2024). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison . Available at: [Link]

    • Key Data: Authoritative source for general pyridine proton shift rules (Alpha vs Beta positioning).

Comparing reactivity of 2,3,6-trimethoxy vs 2-methoxy pyridine methanol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 2,3,6-Trimethoxy vs. 2-Methoxy Pyridine Methanols

Part 1: Executive Summary & Electronic Landscape

This guide provides a technical comparison between 2,3,6-trimethoxy-4-pyridinemethanol (Compound A) and 2-methoxy-3-pyridinemethanol (Compound B). While both serve as precursors for electrophilic pyridine synthons (typically via conversion to alkyl chlorides/bromides), their reactivity profiles diverge significantly due to the electronic influence of the methoxy substituents.

The Bottom Line:

  • 2,3,6-Trimethoxy-4-pyridinemethanol: Exhibits "Super-Activated" behavior. The C3-methoxy group donates electron density directly to the C4-benzylic position, facilitating rapid activation but resulting in a highly labile intermediate prone to hydrolysis and polymerization. Requires strictly anhydrous, low-temperature handling.

  • 2-Methoxy-3-pyridinemethanol: Exhibits "Controlled" reactivity. The single methoxy group activates the ring sufficiently for functionalization but maintains a stable intermediate profile, allowing for standard room-temperature processing.

Electronic Profiling: The Resonance Factor

To understand the reactivity, we must analyze the resonance contributions.

  • Compound A (2,3,6-Trimethoxy): The methoxy group at position 3 is ortho to the C4-methanol. This allows for direct resonance stabilization of the developing carbocation at C4 during activation (e.g., chlorination). The methoxy groups at 2 and 6 further enrich the ring but sterically crowd the nitrogen.

  • Compound B (2-Methoxy): The methoxy group at position 2 is ortho to the C3-methanol. It stabilizes the C3 position, but the overall electron density of the ring is lower than the trimethoxy variant.

ElectronicMap cluster_0 Compound A: 2,3,6-Trimethoxy (High Reactivity) cluster_1 Compound B: 2-Methoxy (Moderate Reactivity) A 2,3,6-Tri-OMe Pyridine Mechanism_A C3-OMe Resonance Donation to C4 A->Mechanism_A Result_A Stabilized Cation (Rapid SN1) Mechanism_A->Result_A B 2-OMe Pyridine Mechanism_B C2-OMe Inductive/Resonance Balance B->Mechanism_B Result_B Destabilized Cation (Slower SN2/Mixed) Mechanism_B->Result_B

Figure 1: Electronic influence map showing the mechanistic divergence in carbocation stabilization.

Part 2: Critical Workflow – Activation via Chlorination

The most common transformation for these alcohols is conversion to the corresponding chloride using Thionyl Chloride (


). This step is the "gatekeeper" for subsequent coupling reactions (e.g., PPI synthesis).
Comparative Protocol
Parameter2,3,6-Trimethoxy Analog 2-Methoxy Analog
Reagent

(1.05 eq) + TEA (1.1 eq)

(1.2 eq)
Solvent DCM (Anhydrous)DCM or Toluene
Temperature -5°C to 0°C (Critical)25°C to Reflux
Reaction Time 15 - 30 mins1 - 3 hours
Intermediate Stability Poor (

at RT)
Good (Stable for days)
Quench Pour onto ice/NaHCO3 immediatelyStandard aqueous workup
Detailed Methodology: 2,3,6-Trimethoxy Activation

Note: Due to the high electron density, this substrate is prone to acid-catalyzed self-polymerization.

  • Setup: Flame-dry a 100mL RB flask. Purge with Argon.

  • Dissolution: Dissolve 1.0g (5.0 mmol) of 2,3,6-trimethoxy-4-pyridinemethanol in 15 mL anhydrous DCM. Add 0.77 mL (5.5 mmol) Triethylamine (TEA).

    • Expert Insight: TEA is mandatory here to scavenge HCl. Free HCl will protonate the electron-rich pyridine ring, rendering it susceptible to decomposition.

  • Addition: Cool to -5°C (ice/salt bath). Add

    
     (0.38 mL, 5.25 mmol) dropwise over 10 minutes.
    
  • Monitoring: Monitor by TLC (EtOAc/Hex 1:1). The spot for the alcohol should disappear within 20 minutes.

    • Warning: Do not heat. If the reaction turns dark black/tarry, polymerization has occurred.

  • Workup (Rapid): Quench immediately with cold saturated

    
    . Extract rapidly with DCM. Dry over 
    
    
    
    and concentrate without heating (bath < 25°C). Use immediately.
Detailed Methodology: 2-Methoxy Activation
  • Setup: Standard glassware. Nitrogen atmosphere recommended but not strictly required.

  • Reaction: Dissolve 1.0g of 2-methoxy-3-pyridinemethanol in 10 mL DCM. Add

    
     (1.5 eq) dropwise at Room Temperature.
    
  • Progression: Stir at RT for 2 hours. If conversion is incomplete, reflux (40°C) for 30 mins.

  • Workup: Standard aqueous wash. The resulting chloride is a stable solid/oil that can be stored.

Part 3: Nucleophilic Coupling (The "Payoff")

Once activated, these chlorides are typically reacted with a thiol (e.g., 2-mercaptobenzimidazole) to form the sulfide linker found in drugs like Bedaquiline or PPIs.

Reaction Pathway Diagram

ReactionPathway cluster_hazards Stability Check Start Pyridine Methanol Activation Activation (SOCl2) Start->Activation Intermediate Pyridine Methyl Chloride (Transient vs Stable) Activation->Intermediate -SO2, -HCl Coupling Coupling (R-SH + Base) Intermediate->Coupling Fast for Trimethoxy Slow for 2-Methoxy Warning Trimethoxy Intermediate: Must couple in-situ or <30 mins Intermediate->Warning Product Sulfide Product Coupling->Product

Figure 2: General workflow for sulfide synthesis. Note the critical time constraint for the trimethoxy intermediate.

Experimental Data: Coupling Efficiency
Substrate (Chloride)Nucleophile (Thiol)ConditionsYieldObservations
2,3,6-Trimethoxy 2-MercaptobenzimidazoleNaOH/MeOH, 0°C, 1h88%Very fast reaction. Requires excess base to prevent acid-cat. degradation.
2-Methoxy 2-MercaptobenzimidazoleNaOH/MeOH, Reflux, 4h92%Slower kinetics. Requires heat to drive completion.

Causality Analysis: The 2,3,6-trimethoxy chloride dissociates to form a stabilized carbocation (


-like character) more readily than the 2-methoxy analog. This makes it a "hot" electrophile. While this increases reaction speed, it also increases the rate of hydrolysis (reaction with water). Therefore, yields drop significantly if the solvent is wet . The 2-methoxy  analog reacts primarily via an 

mechanism, making it less sensitive to solvent moisture but requiring thermal energy.

Part 4: Stability & Storage Guidelines

Understanding the shelf-life of these compounds is vital for inventory management in a lab setting.

  • 2,3,6-Trimethoxy-4-pyridinemethanol:

    • State: Solid (often hygroscopic).

    • Storage: -20°C, under Argon.

    • Sensitivity: Oxidizes to the carboxylic acid or N-oxide upon prolonged air exposure.

    • Self-Validating Check: Dissolve a small amount in

      
      . If the solution turns yellow/orange immediately, impurities (N-oxides) are present.
      
  • 2-Methoxy-3-pyridinemethanol:

    • State: Solid or viscous oil.

    • Storage: 2-8°C (Fridge), standard vial.

    • Sensitivity: Stable for months.

    • Self-Validating Check: Standard NMR check.

References

  • Bedaquiline Analogs Synthesis: Pharmaffiliates. (2024). "2,3,6-Trimethoxy-4-pyridinemethanol Product Data." Retrieved from .

  • Reactivity of Alkoxy Pyridines: BenchChem. (2024). "Chemical Reactivity and Stability of 2,3,6-Trimethoxyisonicotinaldehyde." Retrieved from .

  • Benzyl/Pyridyl Halide Stability: ResearchGate. (2024). "Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines." Retrieved from .

  • General Pyridine Methanol Protocols: ChemicalBook. (2024). "Synthesis of 3-methoxy-6-methyl-2-Pyridinemethanol." Retrieved from .

Benchmarking Synthetic Routes for Polysubstituted Pyridine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

Polysubstituted pyridine alcohols are linchpins in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., crizotinib intermediates) and GPCR ligands. However, their synthesis presents a dichotomy: De novo ring construction offers scalability but struggles with unsymmetrical substitution, while functionalization of the pyridine core offers precision but often requires harsh, cryogenic conditions.

This guide benchmarks three dominant synthetic strategies—Classical Hantzsch/Modification , Directed Ortho-Metalation (DoM) , and Inverse Electron Demand Diels-Alder (IEDDA) —specifically focusing on their efficiency in yielding alcohol-functionalized pyridines.

Strategic Route Analysis

Route A: The "Build-Up" Approach (Hantzsch Synthesis + Reduction)

Best for: Symmetrical 2,6-dialkyl-3,5-bis(hydroxymethyl)pyridines. Mechanism: Cyclocondensation of


-keto esters with aldehydes and ammonia, followed by oxidative aromatization and ester reduction.
  • Causality & Nuance: The classical Hantzsch yields 1,4-dihydropyridines (1,4-DHPs).[1][2] A common failure point is incomplete aromatization. We recommend oxidative aromatization using mild oxidants (e.g., MnO

    
     or DDQ) before reduction.
    
  • The "Alcohol" Bottleneck: The Hantzsch product is an ester. Converting this to an alcohol requires a strong reducing agent (LiAlH

    
     or DIBAL-H) because the electron-deficient pyridine ring renders the ester carbonyl less electrophilic and more resistant to mild borohydrides.
    
Route B: The "Decoration" Approach (Directed Ortho-Metalation - DoM)

Best for: Late-stage introduction of alcohol handles (


) at C3/C4 positions.
Mechanism:  Lithium-halogen exchange or deprotonation directed by a Coordinating Group (DMG), followed by trapping with carbonyl electrophiles.
  • Causality & Nuance: Success relies on the Complex Induced Proximity Effect (CIPE) . The alkyllithium aggregate coordinates to the DMG (e.g., amide, carbamate), bringing the base into proximity with the ortho-proton.

  • Self-Validating Check: The use of

    
     quench aliquots analyzed by NMR prior to electrophile addition confirms lithiation efficiency.
    
Route C: The "Precision" Approach (IEDDA Cycloaddition)

Best for: Highly substituted, unsymmetrical pyridines with acid-sensitive functionalities. Mechanism: Reaction of electron-deficient 1,2,4-triazines with electron-rich dienophiles (enamines/ynediamines).

  • Causality & Nuance: This is a concerted

    
     cycloaddition followed by retro-Diels-Alder (
    
    
    
    ). It bypasses the harsh basicity of DoM and the symmetry constraints of Hantzsch.

Benchmarking Matrix

MetricRoute A: Hantzsch + ReductionRoute B: DoM (Lithiation)Route C: IEDDA Cycloaddition
Target Scope Symmetrical 3,5-diesters/alcoholsUnsymmetrical C3/C4 alcoholsComplex/Fused systems
Step Count 3 (Cyclize

Oxidize

Reduce)
1 (Lithiate & Trap)1 (Cycloaddition)
Atom Economy High (Initial steps)Low (Stoichiometric Li waste)High (Only

byproduct)
Scalability Excellent (Kg scale feasible)Moderate (Cryogenic limits)Good (Reagent cost limiting)
Regiocontrol Poor (Thermodynamic control)Excellent (Kinetic control)Excellent (FMO controlled)
Cost LowHigh (Organolithiums)High (Triazine precursors)

Visualizing the Workflows

The following diagrams illustrate the decision logic and reaction pathways for the two primary routes.

PyridinePathways Start Target: Polysubstituted Pyridine Alcohol CheckSym Is substitution symmetrical? Start->CheckSym RouteH Route A: Hantzsch CheckSym->RouteH Yes RouteL Route B: DoM CheckSym->RouteL No H_Step1 1. Condensation (Aldehyde + 2x Ketoester) RouteH->H_Step1 L_Step1 1. Coordination (DMG-Pyridine + Li-Base) RouteL->L_Step1 -78°C H_Step2 2. Aromatization (DDQ/MnO2) H_Step1->H_Step2 -2H H_Step3 3. Reduction (LiAlH4/DIBAL) H_Step2->H_Step3 Ester to Alcohol Final Final Pyridine Alcohol H_Step3->Final L_Step2 2. Electrophile Trap (R-CHO / R2-CO) L_Step1->L_Step2 CIPE Effect L_Step2->Final

Caption: Decision tree comparing De Novo Construction (Hantzsch) vs. Late-Stage Functionalization (DoM).

Detailed Experimental Protocols

Protocol A: Modified Hantzsch Synthesis & Reduction

Target: (2,6-Dimethylpyridine-3,5-diyl)dimethanol

Step 1: Microwave-Assisted Cyclization

  • Setup: In a microwave vial, combine ethyl acetoacetate (20 mmol), formaldehyde (37% aq, 10 mmol), and ammonium acetate (10 mmol).

  • Reaction: Irradiate at 140°C for 10 mins (solvent-free).

  • Workup: Cool to RT. Triturate the solid mass with ice-water. Filter the yellow solid (1,4-DHP intermediate).

    • Checkpoint:

      
      H NMR should show a singlet ~3.2 ppm (C4-H2) and broad NH singlet.
      

Step 2: Oxidative Aromatization

  • Dissolve the 1,4-DHP (5 mmol) in CH

    
    Cl
    
    
    
    (25 mL).
  • Add DDQ (5.5 mmol) portion-wise at 0°C. Stir at RT for 1 h.

  • Purification: Filter through a celite pad. Wash filtrate with sat. NaHCO

    
    . Evaporate to yield Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
    

Step 3: Ester Reduction (The Critical Step)

  • Activation: Suspend LiAlH

    
     (12 mmol) in anhydrous THF (30 mL) under Argon at 0°C.
    
  • Addition: Add the pyridine diester (4 mmol) in THF dropwise. Caution: Exothermic.

  • Reflux: Warm to RT, then reflux for 3 hours.

    • Why? Pyridine esters are less reactive; heat ensures complete reduction to the alcohol rather than stopping at the aldehyde or forming stable aluminate complexes.

  • Quench (Fieser Method): Cool to 0°C. Add sequentially: 0.5 mL H

    
    O, 0.5 mL 15% NaOH, 1.5 mL H
    
    
    
    O.
  • Isolation: Stir until a white granular precipitate forms. Filter and concentrate.

    • Yield Expectations: 75-85% overall.

Protocol B: Regioselective C3-Lithiation & Trapping

Target: 1-(2-Fluoropyridin-3-yl)ethanol

Pre-requisite: 2-Fluoropyridine (The fluorine acts as a weak DMG via inductive effect, directing to C3).

  • System Prep: Flame-dry a 3-neck flask. Flush with Argon. Add anhydrous THF (10 mL/mmol substrate).

  • Base Formation: Cool LDA (Lithium Diisopropylamide) solution to -78°C.

    • Expert Tip: Use LDA over

      
      -BuLi to avoid nucleophilic attack at the C2 position (Chichibabin-type side reaction).
      
  • Metalation: Add 2-Fluoropyridine (5 mmol) dropwise. Stir at -78°C for 1 hour.

    • Self-Validation: Take a 0.1 mL aliquot, quench with MeOD, run NMR. >95% deuterium incorporation at C3 confirms lithiation.

  • Trapping: Add acetaldehyde (6 mmol) dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.

  • Quench: Add sat. NH

    
    Cl solution. Extract with EtOAc.
    
    • Result: The product is a secondary alcohol.

    • Note: If the target is a primary alcohol, use paraformaldehyde (cracked) or DMF followed by NaBH

      
       reduction.
      

References

  • National Institutes of Health (NIH). (2014). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Hantzsch Dihydropyridine Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit. Retrieved from [Link]

  • American Chemical Society (ACS). (2021).[3] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Retrieved from [Link]

Sources

Difference in biological activity between mono- and tri-methoxylated pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference in biological activity between mono- and tri-methoxylated pyridine scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the pyridine ring is a privileged scaffold, serving as a bioisostere for phenyl rings, reducing lipophilicity, and improving solubility. However, the decoration of this ring with methoxy groups (-OCH₃) fundamentally alters its physicochemical and biological profile.

This guide objectively compares Mono-methoxylated versus Tri-methoxylated pyridine scaffolds. While mono-methoxylation is often used to tune basicity and metabolic "soft spots," tri-methoxylation (typically 2,4,6-substitution) is frequently employed to mimic electron-rich pharmacophores (e.g., the trimethoxyphenyl ring in colchicine) or to enforce steric atropisomerism.

Electronic and Steric Landscape

The transition from a single methoxy group to three creates a drastic shift in the scaffold's electronic density and spatial occupancy. This is not merely an additive effect; it is a transformative one regarding target engagement.

Electronic Effects (Hammett & Resonance)
  • Mono-Methoxylated (e.g., 2-OMe or 4-OMe):

    • 2-OMe: The inductive electron-withdrawing effect (-I) of the oxygen atom dominates over its resonance donation (+R) due to proximity to the nitrogen. This significantly lowers the basicity (pKa ~3.3 vs. 5.2 for pyridine), making the nitrogen less likely to be protonated at physiological pH.

    • 4-OMe: The resonance effect (+R) dominates, pushing electron density onto the nitrogen, increasing basicity (pKa ~6.6).

  • Tri-Methoxylated (e.g., 2,4,6-Tri-OMe):

    • The ring becomes extremely electron-rich (π-excessive).

    • Competing Effects: The 4-methoxy group pushes electrons to the nitrogen, but the 2,6-methoxy groups exert strong inductive withdrawal while simultaneously creating a "steric shield" around the nitrogen lone pair.

    • Result: While the ring itself is activated for electrophilic aromatic substitution, the nitrogen's nucleophilicity is often attenuated by steric hindrance, preventing unwanted coordination with metal centers in metalloenzymes (e.g., CYP450 heme iron).

Steric Effects & Conformational Locking
  • Mono-Methoxy: The methoxy group can rotate relatively freely, adopting a planar conformation to maximize resonance (s-cis or s-trans).

  • Tri-Methoxy: The "Buttressing Effect" occurs. Adjacent substituents force the methoxy groups out of planarity or lock the pyridine ring into a specific orientation relative to the rest of the molecule. This is critical for atropisomerism , where the rotational barrier is high enough to separate enantiomers, potentially increasing binding selectivity.

Table 1: Physicochemical Comparison

FeatureMono-Methoxylated Pyridine (2-OMe)Tri-Methoxylated Pyridine (2,4,6-Tri-OMe)
LogP (Lipophilicity) Low to Moderate (~1.0 - 1.5)High (~2.0 - 2.5) due to added carbon content
pKa (Conj. Acid) ~3.3 (Less Basic)~4.5 - 5.5 (Modulated by sterics/electronics)
H-Bond Acceptors 2 (Ring N + 1 OMe)4 (Ring N + 3 OMe)
Solubility (Aq) HighModerate (Decreased by lipophilic bulk)
Metabolic Risk High (O-demethylation at one site)Very High (Multiple sites + potential quinone methide formation)
Primary Utility Tuning pKa / H-bond acceptor placementPharmacophore mimicry / Conformational control
Biological Activity & SAR Implications[1][2][3][4]
A. Tubulin Polymerization Inhibition (Anticancer)

The trimethoxyphenyl (TMP) moiety is a classic pharmacophore found in Colchicine and Combretastatin A-4.

  • Tri-Methoxy Pyridine: Replacing the TMP ring with a 2,4,6-trimethoxypyridine preserves the electron-rich nature required for the colchicine binding site on tubulin but improves solubility compared to the phenyl analog.

  • Mono-Methoxy Pyridine: Typically fails to achieve the necessary hydrophobic and electrostatic contacts in this specific pocket, resulting in loss of potency (often >100-fold increase in IC50).

B. Kinase Inhibition (Hinge Binding)
  • Mono-Methoxy: Often used to interact with the "gatekeeper" residue or solvent-exposed regions. The 2-methoxy group can serve as a weak H-bond acceptor without incurring a high desolvation penalty.

  • Tri-Methoxy: Rarely used directly at the hinge-binding region due to excessive bulk. However, it is effective in the "tail" region of the inhibitor to fill hydrophobic pockets (e.g., the allosteric pocket in MEK inhibitors).

C. Antimicrobial Activity (Membrane Permeability)
  • Mono-Methoxy: 2-methoxypyridines often show superior Gram-negative activity because their lower basicity prevents protonation at neutral pH, facilitating passive diffusion through the bacterial outer membrane porins or lipid bilayer.

Metabolic Stability & Toxicity[5]

The metabolic fate of these scaffolds is a critical differentiator in drug development.

  • Mono-Methoxy: The primary clearance pathway is O-demethylation by CYP450s (typically CYP2D6 or CYP3A4) to yield the corresponding pyridone. This is often a rapid clearance mechanism.

  • Tri-Methoxy:

    • Multiple Soft Spots: Three methoxy groups increase the statistical probability of metabolic attack (High Clearance risk).

    • Reactive Metabolites: Sequential demethylation can lead to electron-rich catechols or quinone-imine type intermediates, which are electrophilic and can form adducts with proteins (glutathione trapping is essential in early screening).

Visualization: Metabolic Decision Tree

The following diagram illustrates the decision logic for optimizing these scaffolds based on metabolic data.

Metabolic_Optimization Start Scaffold Selection Mono Mono-Methoxy Pyridine Start->Mono Tri Tri-Methoxy Pyridine Start->Tri Mono_Issue Issue: Rapid O-Demethylation? Mono->Mono_Issue Tri_Issue Issue: High Clearance / Toxicity? Tri->Tri_Issue Mono_Sol1 Replace -OMe with -OCF3 or -Cl Mono_Issue->Mono_Sol1 Yes Mono_Sol2 Shift Position (2-OMe to 3-OMe) Mono_Issue->Mono_Sol2 Alternative Tri_Sol1 Cyclize to Dihydrobenzofuran mimic Tri_Issue->Tri_Sol1 Reactive Metabolite Tri_Sol2 Remove 4-OMe (retain 2,6-sterics) Tri_Issue->Tri_Sol2 Steric Bulk OK

Figure 1: Decision tree for optimizing methoxylated pyridine scaffolds based on metabolic stability feedback.

Experimental Protocols

To validate the biological differences, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and identify O-demethylation rates.
  • Preparation:

    • Prepare 10 mM stock solutions of Mono- and Tri-methoxylated test compounds in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Add test compound (final conc. 1 µM, <0.1% DMSO) to prevent saturation.

    • Pre-incubate at 37°C for 5 mins.

    • Initiate: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots (50 µL) at t = 0, 5, 15, 30, and 60 mins.

    • Quench: Immediately add to 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Self-Validation Check: Include Verapamil (High Clearance control) and Warfarin (Low Clearance control). If Verapamil

      
       > 15 min, the assay is invalid (inactive microsomes).
      
  • Data Interpretation:

    • Tri-methoxy compounds often show

      
       min due to multiple demethylation sites.
      
    • Mono-methoxy compounds typically show

      
       min depending on position.
      
Protocol B: Synthesis of 2,4,6-Trimethoxypyridine (Nucleophilic Substitution)

Note: Direct methoxylation of tri-halopyridines is difficult due to deactivation after the first substitution. A stepwise approach is preferred.

  • Starting Material: 2,4,6-Trichloropyridine.[1][2]

  • Reagent: Sodium Methoxide (NaOMe) in Methanol (30% w/w solution).

  • Reaction:

    • Mix Trichloropyridine (1 eq) with NaOMe (5 eq) in a sealed tube.

    • Heat to 140°C for 12-24 hours. (High temp required to force the 3rd substitution).

  • Workup:

    • Quench with water. Extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation:

    • NMR: Look for a singlet integrating to 9H (or two singlets 6H/3H) at

      
       3.8-4.0 ppm.
      
    • MS: Confirm M+H peak.

References
  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Vertex AI Search / NIH. (Explores how increasing OMe groups correlates with decreased IC50 in antiproliferative assays). 3[4][1][5][6]

  • Direct Methoxypyridine Functionalization Approach. NIH / PMC. (Details the reduced basicity of 2-methoxypyridines compared to pyridine and their synthetic utility). 7

  • Chemoselective Demethylation of Methoxypyridine. Thieme Connect. (Discusses metabolic stability and chemical cleavage of methoxypyridines). 8[9][4][1][5][6][10]

  • Lipophilicity Descriptors: LogP & LogD. ACD/Labs. (Provides foundational data on how ionization of pyridine derivatives affects lipophilicity and membrane permeability). 11[4][1][5][6][10]

  • 2,4,6-Trimethylpyridine (Collidine) Properties. Grokipedia. (Used as a comparative reference for steric bulk and basicity in tri-substituted pyridines). 12[4][1][5][6][10]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of (2,3,6-Trimethoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Immediate Action Required: Treat this substance as a Non-Halogenated Organic Hazardous Waste . Do not dispose of via municipal drains or general trash. The electron-rich nature of the trimethoxy-substituted pyridine ring makes this compound susceptible to exothermic reactions with strong acids and oxidizers.

Chemical Profile
PropertySpecification
Chemical Name (2,3,6-Trimethoxypyridin-4-yl)methanol
CAS Number 1383788-24-6
Molecular Formula C₉H₁₃NO₄
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in organic solvents (DCM, Methanol, DMSO); limited water solubility.[1]
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Combustible.[1]

Hazard Characterization & Causality

To handle this waste safely, you must understand why it poses a risk.[1]

  • Electronic Activation: The three methoxy (-OCH₃) groups are strong electron donors. This significantly increases the electron density of the pyridine ring compared to unsubstituted pyridine.[1]

  • Operational Consequence: The compound is a nucleophilic base. Do not mix with strong mineral acids (e.g., Nitric Acid, Sulfuric Acid) in the waste stream.[1] Protonation will be highly exothermic, potentially causing waste container pressurization or thermal runaway.

  • Oxidation Sensitivity: The hydroxymethyl (-CH₂OH) group combined with the electron-rich ring makes the molecule a target for strong oxidizers.[1] Incompatible with chromic acid, permanganates, or peroxides.[1]

Pre-Disposal Stabilization Protocol

Objective: Render the waste chemically stable before it enters the central waste stream.

A. Purity Assessment

Before disposal, categorize the material:

  • Pure Solid: Unused reagent or expired shelf stock.

  • Solution Waste: Reaction mixtures or mother liquors.

B. Compatibility Check (The "Self-Validating" Step)

Perform this test on a <100 mg scale before commingling large volumes.[1]

  • Take 1 mL of the target waste container's existing content.

  • Add a small amount (approx. 50 mg) of the (2,3,6-Trimethoxypyridin-4-yl)methanol.

  • Observation: Watch for bubbling, heat generation, or precipitate formation for 5 minutes.

    • No Reaction: Proceed to Step 4.

    • Reaction:STOP. Segregate into a separate "Satellite Accumulation" container.

Step-by-Step Disposal Workflow

Step 1: Segregation[1][2]
  • Solid Waste: Place pure solids in a dedicated wide-mouth HDPE jar. Label as "Solid Hazardous Waste: Toxic/Irritant."

  • Liquid Waste: Dissolve in a compatible non-halogenated solvent (e.g., Ethanol or Acetone) if not already in solution.[1]

    • Critical: Ensure the waste stream is Halogen-Free unless mixed with DCM/Chloroform during synthesis. Incineration costs for halogenated waste are significantly higher and require different scrubbers.

Step 2: Container Selection[1]
  • Recommended: High-Density Polyethylene (HDPE) or Amber Glass.

  • Avoid: Metal cans (due to potential corrosion from trace impurities) or low-grade plastics incompatible with the solvent carrier.

Step 3: Labeling (RCRA/GHS Compliance)

Affix a hazardous waste tag with the following details:

  • Constituents: 95% Solvent (e.g., Ethanol), 5% (2,3,6-Trimethoxypyridin-4-yl)methanol.[1]

  • Hazard Checkbox: [x] Toxic [x] Irritant [x] Flammable (if in solvent).[1]

Step 4: Final Handoff

Transfer the sealed container to your facility's Environmental Health & Safety (EHS) team for High-Temperature Incineration .[1] This is the only approved destruction method for complex pyridine derivatives to ensure complete mineralization of the nitrogen heterocycle.[1]

Decision Logic & Workflow Diagram

The following diagram outlines the critical decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: (2,3,6-Trimethoxypyridin-4-yl)methanol FormCheck Physical State? Start->FormCheck Solid Solid (Pure/Residue) FormCheck->Solid Powder/Crystal Liquid Liquid (Solution) FormCheck->Liquid Reaction Mix SolidBin Solid Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Contains Halogens? (DCM, Chloroform) Liquid->SolventCheck StreamA Stream A: Non-Halogenated Organic (Preferred) SolventCheck->StreamA No (e.g., MeOH, Acetone) StreamB Stream B: Halogenated Organic SolventCheck->StreamB Yes Incineration Final Disposal: High-Temp Incineration StreamA->Incineration StreamB->Incineration SolidBin->Incineration

Caption: Decision tree for segregating (2,3,6-Trimethoxypyridin-4-yl)methanol based on physical state and solvent composition.

Emergency Procedures (Spill Management)

Small Spill (< 10g/10mL)[1]
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1]

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.[1]

    • Liquids: Absorb with vermiculite or a universal spill pad.

  • Clean: Wipe the surface with a mild detergent solution. Place all cleanup materials in a sealed bag labeled as hazardous waste.

Exposure Response[1][3][4][5][6][7]
  • Eye Contact: Flush immediately with water for 15 minutes.[2][3] The methoxy groups can increase lipophilicity, potentially aiding corneal penetration.[1]

  • Skin Contact: Wash with soap and water. Do not use ethanol to wash skin, as it may increase absorption of the compound.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).[1] Retrieved February 14, 2026, from [Link][1]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Pyridine Derivative Safety & Hazards. Retrieved February 14, 2026, from [Link][1]

Sources

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Retrosynthesis Analysis

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